molecular formula C18H33NaO3 B018567 Ricinelaidic acid sodium salt CAS No. 108321-51-3

Ricinelaidic acid sodium salt

Cat. No.: B018567
CAS No.: 108321-51-3
M. Wt: 321.4 g/mol
InChI Key: ZCEUYFQZJDGDEF-NBYYMMLRSA-N
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Description

Ricinelaidic acid sodium salt is a synthetic, water-soluble analog of ricinoleic acid, serving as a valuable and selective activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This compound is of significant interest in pharmacological and neuroscience research, where it is employed to elucidate the complex role of TRPV1 in nociception (pain perception), neurogenic inflammation, and thermoregulation. Its mechanism of action involves binding to and activating the TRPV1 receptor, a non-selective cation channel, leading to an influx of calcium ions and subsequent neuronal depolarization. Researchers utilize ricinelaidic acid sodium salt in in vitro cellular assays to study TRP channel physiology, screen for novel analgesic compounds, and investigate pathways involved in chronic pain conditions and migraine. Its sodium salt formulation offers enhanced solubility in aqueous buffers, facilitating its application in cell culture systems and high-throughput screening environments. This makes it a critical tool for advancing our understanding of sensory biology and developing potential therapeutic strategies for pain management.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C18H34O3.Na/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/b12-9+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEUYFQZJDGDEF-NBYYMMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(C/C=C/CCCCCCCC(=O)O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585263
Record name PUBCHEM_16219928
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108321-51-3
Record name PUBCHEM_16219928
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: A Molecule-Centric Approach to Spectroscopic Validation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Analysis of Ricinelaidic Acid Sodium Salt

In the realm of drug development and materials science, the precise characterization of a molecule is the bedrock upon which all subsequent research is built. This guide eschews a generic, templated approach to spectroscopic analysis. Instead, we will delve into the unique structural attributes of Ricinelaidic acid sodium salt—its carboxylate head, its trans-alkene bond, its chiral hydroxyl center, and its long aliphatic tail—and use these features to dictate our analytical strategy. We will explore not just how to acquire spectra, but why specific techniques and parameters are chosen to interrogate these features. Our objective is to construct a self-validating analytical workflow, where data from multiple orthogonal techniques converge to provide an unambiguous and trustworthy structural identity.

Ricinelaidic acid, the trans-isomer of ricinoleic acid, is noted for its potential biological activities, including anti-inflammatory effects through the antagonism of leukotriene B4 receptors.[1] Its sodium salt form enhances its utility in aqueous formulations. Accurate spectroscopic analysis is therefore paramount for confirming its identity, stereochemistry, and purity, ensuring the reliability of preclinical and clinical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information regarding the molecular framework, confirming the precise connectivity of atoms and their stereochemical relationships. For Ricinelaidic acid sodium salt, both ¹H and ¹³C NMR are indispensable, with 2D techniques serving to validate our assignments.

Experimental Protocol: ¹H and ¹³C NMR

A robust NMR protocol is the first step towards a reliable structural assignment. The choice of solvent is critical; for the sodium salt, Deuterium oxide (D₂O) is the logical choice due to the compound's ionic nature.[2]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of Ricinelaidic acid sodium salt in 0.5-0.7 mL of Deuterium oxide (D₂O). Ensure complete dissolution; gentle vortexing may be required.

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz is recommended for optimal resolution).

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse proton spectrum.

    • Set a spectral width sufficient to cover the expected range (~ -1 to 10 ppm).

    • Employ water suppression techniques (e.g., presaturation) to attenuate the large residual HDO signal.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

  • 2D NMR Acquisition (for validation):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms.[3]

Spectral Interpretation: Decoding the Molecular Structure

The causality behind NMR is the unique electronic environment of each nucleus, which dictates its resonance frequency (chemical shift).

Diagram: Key Proton Environments in Ricinelaidic Acid

mol CH₃-(CH₂)₅-CH(OH)-CH₂-CH=CH-(CH₂)₇-COO⁻Na⁺ n1 Terminal Methyl (-CH₃) n1->mol n2 Alkyl Chain (-(CH₂)n-) n2->mol n3 Methine (-CH(OH)) n3->mol n4 Allylic (-CH₂-C=C) n4->mol n5 Olefinic (-CH=CH-) n5->mol n6 α-Methylene (-CH₂-COO⁻) n6->mol

Caption: Key proton groups of Ricinelaidic acid for ¹H NMR analysis.

¹H NMR Spectrum Analysis: The proton spectrum reveals distinct signals for each key functional group. The trans configuration of the double bond is confirmed by the large coupling constant (typically ~15 Hz) between the olefinic protons, a critical distinction from the cis isomer (ricinoleic acid), which would show a smaller coupling constant (~10-12 Hz).

Table 1: Expected ¹H NMR Chemical Shifts for Ricinelaidic Acid Sodium Salt (in D₂O)

Proton Group Expected Chemical Shift (ppm) Multiplicity Key Insights
Olefinic (-CH=CH-) ~5.4 - 5.6 Multiplet Large coupling constant (~15 Hz) confirms trans geometry.[3][4]
Methine (-CH(OH)) ~3.5 - 3.7 Multiplet Proton on the hydroxyl-bearing carbon.
α-Methylene (-CH₂-COO⁻) ~2.2 - 2.4 Triplet Adjacent to the electron-withdrawing carboxylate group.
Allylic (-CH₂-C=C) ~2.0 - 2.1 Multiplet Protons adjacent to the double bond.[3]
Alkyl Chain (-(CH₂)n-) ~1.2 - 1.6 Broad Multiplet Overlapping signals from the long aliphatic chain.[5]

| Terminal Methyl (-CH₃) | ~0.8 - 0.9 | Triplet | Characteristic upfield signal of the terminal methyl group.[4] |

¹³C NMR Spectrum Analysis: The ¹³C spectrum provides complementary information, with each unique carbon atom appearing as a distinct signal. The chemical shift of the carboxylate carbon is particularly diagnostic.

Table 2: Expected ¹³C NMR Chemical Shifts for Ricinelaidic Acid Sodium Salt (in D₂O)

Carbon Group Expected Chemical Shift (ppm) Key Insights
Carboxylate (-COO⁻) ~175 - 180 Downfield signal characteristic of a carboxylate carbon.[6]
Olefinic (-C=C-) ~125 - 135 Two distinct signals for the two alkene carbons.
Hydroxylated Carbon (-C-OH) ~70 - 75 Carbon atom bonded to the hydroxyl group.
Aliphatic Carbons (C2-C17) ~25 - 40 Multiple signals corresponding to the long alkyl chain.

| Terminal Methyl (-CH₃) | ~14 - 15 | Most upfield signal. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups by probing their characteristic vibrational frequencies. For Ricinelaidic acid sodium salt, the most crucial observation is the transformation of the carboxylic acid group into a carboxylate salt.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR is a modern, convenient method that requires minimal sample preparation.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of the solid Ricinelaidic acid sodium salt powder directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrumental contributions.

  • Sample Scan: Acquire the sample spectrum. Typically, 32-64 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum.

Diagram: FT-IR Experimental Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Place Solid Sample on ATR Crystal C Acquire Sample Spectrum A->C B Acquire Background Spectrum (Clean Crystal) D Ratio Sample vs. Background B->D C->D E Final Absorbance Spectrum D->E

Caption: A streamlined workflow for ATR-FT-IR analysis.

Spectral Interpretation: Identifying Key Vibrations

The IR spectrum of a carboxylate salt is fundamentally different from its parent carboxylic acid.[7] The sharp, intense carbonyl (C=O) stretch of the acid (around 1700 cm⁻¹) disappears and is replaced by two distinct, strong bands corresponding to the asymmetric and symmetric stretching of the carboxylate anion (COO⁻).[8]

Table 3: Key FT-IR Absorption Bands for Ricinelaidic Acid Sodium Salt

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Diagnostic Importance
O-H Stretch (Hydroxyl) 3200 - 3500 Broad, Strong Confirms the presence of the hydroxyl group.[4]
C-H Stretch (Alkyl) 2850 - 2960 Strong Characteristic of the long aliphatic chain.[9]
Carboxylate Asymmetric Stretch ~1550 - 1610 Strong Key diagnostic peak. Replaces the C=O stretch of the acid.[10][11]
Carboxylate Symmetric Stretch ~1400 - 1440 Variable-Strong Key diagnostic peak. Paired with the asymmetric stretch.[11][12]
=C-H Bend (trans) ~960 - 970 Strong Crucial peak for confirming trans alkene geometry.

| C-O Stretch (Hydroxyl) | ~1050 - 1150 | Medium | Corresponds to the C-O bond of the secondary alcohol. |

Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis (MS/MS), offers further structural confirmation that corroborates NMR data. Electrospray Ionization (ESI) is the method of choice for ionic compounds like sodium salts.[13]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture like methanol:water.

  • LC Separation (Optional but Recommended): Use a C18 reverse-phase column to chromatographically separate the analyte from any potential impurities before it enters the mass spectrometer.

  • Ionization: Utilize an ESI source. For this molecule, negative ion mode is highly effective, as it will readily form the [M-Na]⁻ ion.

  • Full Scan MS: Acquire a full scan spectrum to determine the mass-to-charge ratio (m/z) of the parent ion.

  • Tandem MS (MS/MS): Select the parent ion ([M-Na]⁻) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Spectral Interpretation: From Parent Ion to Structural Fragments

The molecular formula of Ricinelaidic acid sodium salt is C₁₈H₃₃NaO₃, with a calculated molecular weight of approximately 320.4 g/mol .[2][14]

Full Scan MS: In negative ESI mode, the expected primary ion is the de-sodiated molecule, [C₁₈H₃₃O₃]⁻, with an m/z of ~297.2. This corresponds to the mass of the parent Ricinelaidic acid (298.2 g/mol ) minus a proton.[15][16]

Tandem MS (MS/MS): The fragmentation pattern provides a structural fingerprint. Key fragmentations are expected to occur at the weakest bonds and chemically significant sites, such as cleavage adjacent to the hydroxyl group and the double bond. This pattern helps to confirm the location of these functional groups along the alkyl chain. Charge-remote fragmentation can also yield ions that are informative for locating the double bond.[17]

Diagram: ESI-MS Process and Key Fragmentation Sites

cluster_mol Fragmentation Sites A Sample in Solution (R-COO⁻Na⁺) B Electrospray Ionization (ESI) - Negative Mode - A->B C [M-Na]⁻ Ion (m/z ~297.2) B->C D Mass Analyzer (Full Scan) C->D E Collision Cell (CID) C->E H Mass Spectrum D->H F Fragment Ions E->F G Mass Analyzer (MS/MS Scan) F->G G->H mol CH₃-(CH₂)₅-CH(OH)- -CH₂- -CH=CH- -(CH₂)₇-COO⁻

Caption: ESI-MS/MS workflow and likely fragmentation points on the analyte.

UV-Visible Spectroscopy: A Tool for Quantification and Purity

While not a primary technique for detailed structural elucidation of this molecule, UV-Vis spectroscopy has its place. Isolated, non-conjugated double bonds and carboxylate groups do not have strong absorptions in the standard 200-800 nm UV-Vis range.[18] Their primary electronic transitions occur in the far UV (<200 nm).[8]

However, the utility of UV-Vis lies in:

  • Purity Assessment: The presence of a significant absorption band around 230-280 nm could indicate the presence of conjugated diene or carbonyl impurities, which can arise from oxidation.[18]

  • Quantification: While not ideal, if a suitable chromophore were present or could be derivatized, UV-Vis could be used for quantitative analysis following the Beer-Lambert law. For fatty acids, it is more often used to assess overall blend characteristics or oxidation levels rather than for identifying the primary molecule.[19]

Conclusion: A Triad of Trustworthy Analysis

The structural elucidation of Ricinelaidic acid sodium salt is a clear demonstration of the power of a multi-technique, orthogonal analytical approach.

  • NMR Spectroscopy provides the definitive molecular structure, connectivity, and stereochemistry.

  • FT-IR Spectroscopy rapidly confirms the presence of all key functional groups and, critically, verifies the salt formation and alkene geometry.

  • Mass Spectrometry provides the unambiguous molecular weight and corroborates the structure through predictable fragmentation.

Together, these three pillars form a self-validating system. A claim made from the NMR data (e.g., the presence of a hydroxyl group) is confirmed by IR and MS. The molecular weight from MS is consistent with the structure derived from NMR. This convergence of evidence provides the highest level of confidence for researchers, scientists, and drug development professionals, ensuring that the molecule in the vial is precisely what the label claims.

References

  • PubChem. (n.d.). Sodium Ricinoleate. National Center for Biotechnology Information. Retrieved from [Link]

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  • SpectraBase. (n.d.). ricinoleic acid, sodium salt. Wiley. Retrieved from [Link]

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  • Wikipedia. (2025, May 27). Ricinelaidic acid. Retrieved from [Link]

  • Kyle, J. E., et al. (2016). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. Methods in Molecular Biology. Retrieved from [Link]

  • Smith, B. C. (2018, May 1). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis spectra indicating the effect of various α-unsaturated fatty acids on UV oxidation of catechin solution. Retrieved from [Link]

  • Wei, W., et al. (2023). Impurity contribution to ultraviolet absorption of saturated fatty acids. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000207). Retrieved from [Link]

  • 911Metallurgist. (2017, September 29). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ricinoleic acid, monosodium salt, (+)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Murphy, R. C. (2014, December 2). Fatty Acids. Books Gateway. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectrum from oleic acid (blue) and PEG-400-Oleate (red). Retrieved from [Link]

  • ResearchGate. (n.d.). Vegetable Oil-based Ricinelaidic Acid Organogels-Phase Behavior, Microstructure, and Rheology. Retrieved from [Link]

  • IOSR Journal. (n.d.). Mass Spectra of Ricinoleic Acid and Ricinoleic Acid Methyl Ester Obtained From Ocimum Gratissimum Leaves Extract. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information CdSe quantum dots capped with naturally occurring biobased oils. Retrieved from [Link]

  • MDPI. (2021). Fatty Acids and Their Metal Salts: A Review of Their Infrared Spectra in Light of Their Presence in Cultural Heritage. Applied Sciences. Retrieved from [Link]

  • NIST. (n.d.). Ricinoleic acid. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of CMC sodium salt and CMC-g-IA. Retrieved from [Link]

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  • ACS Publications. (2012). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. Retrieved from [Link]

  • YouTube. (2018, November 30). Mass Spectrometric Approaches to Lipidomic Studies. LIPID MAPS. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of fatty acid sodium salts. Retrieved from [Link]

  • YouTube. (2023, August 17). Analysis of Edible Oils by UV/Vis Spectroscopy: Device Configuration and Measurement. Analytik Jena. Retrieved from [Link]

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Sources

A Technical Guide to the ¹H and ¹³C NMR Spectra of Ricinelaidic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of ricinelaidic acid sodium salt. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings and practical considerations for acquiring and interpreting NMR data for this specific long-chain fatty acid salt. We will explore the structural nuances revealed by NMR spectroscopy, offering field-proven insights into experimental design and spectral interpretation.

Introduction: The Significance of Ricinelaidic Acid and its Sodium Salt

Ricinelaidic acid, the trans-isomer of ricinoleic acid, is an 18-carbon unsaturated fatty acid distinguished by a hydroxyl group at the 12th carbon and a trans double bond between carbons 9 and 10.[1][2] Its sodium salt form enhances its solubility in polar solvents, a critical factor for various applications, including its potential use in drug delivery systems and as a surfactant. Understanding the precise chemical structure and conformation of ricinelaidic acid sodium salt is paramount for predicting its physicochemical properties and biological interactions. NMR spectroscopy stands as a powerful, non-destructive technique for this purpose, providing detailed information at the atomic level.[3][4]

The Molecular Structure of Ricinelaidic Acid Sodium Salt

A clear understanding of the molecular structure is the foundation for interpreting its NMR spectra. The structure, including the IUPAC numbering of the carbon atoms, is presented below.

Figure 1: Molecular Structure of Ricinelaidic Acid Sodium Salt C1 O⁻Na⁺ C2 C₁=O C1->C2 C3 C₂H₂ C2->C3 C4 ... C3->C4 C5 C₈H₂ C4->C5 C6 C₉H C5->C6 C7 C₁₀H C6->C7 trans C8 C₁₁H₂ C7->C8 C9 C₁₂H(OH) C8->C9 C10 ... C9->C10 C11 C₁₇H₂ C10->C11 C12 C₁₈H₃ C11->C12

Caption: Figure 1: Molecular Structure of Ricinelaidic Acid Sodium Salt

Principles of ¹H and ¹³C NMR Spectroscopy in the Context of Fatty Acid Salts

NMR spectroscopy relies on the magnetic properties of atomic nuclei. In ¹H NMR, the chemical shift of a proton is highly sensitive to its local electronic environment. Protons in different functional groups (e.g., methyl, methylene, vinyl) will resonate at characteristic frequencies, providing a map of the proton framework of the molecule. Similarly, ¹³C NMR provides information about the carbon skeleton. The chemical shift of each carbon atom is influenced by its hybridization, substitution, and proximity to electronegative atoms.[5][6]

For ricinelaidic acid sodium salt, key structural features that will be discernible in the NMR spectra include:

  • The carboxylate head group.

  • The long aliphatic chain.

  • The trans double bond.

  • The hydroxyl group and its associated methine proton.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The quality of the NMR data is critically dependent on the experimental setup. The following protocol outlines a robust methodology for acquiring ¹H and ¹³C NMR spectra of ricinelaidic acid sodium salt.

Workflow for NMR Analysis

Figure 2: Workflow for NMR Analysis of Ricinelaidic Acid Sodium Salt cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Ricinelaidic Acid Sodium Salt B Dissolve in Deuterated Solvent (e.g., D₂O) A->B C Add Internal Standard (e.g., DSS) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock and Shim E->F G Acquire ¹H Spectrum F->G H Acquire ¹³C Spectrum G->H I Fourier Transform H->I J Phase and Baseline Correction I->J K Reference Spectra J->K L Peak Integration and Assignment K->L

Caption: Figure 2: Workflow for NMR Analysis of Ricinelaidic Acid Sodium Salt

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of ricinelaidic acid sodium salt.

    • Dissolve the sample in a suitable deuterated solvent. Given the salt nature of the compound, deuterium oxide (D₂O) is a primary choice.[4] Deuterated methanol (CD₃OD) can also be considered.

    • Add a small amount of an internal standard for chemical shift referencing. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (DSS) is commonly used and set to 0.00 ppm.[7][8]

    • Thoroughly dissolve the sample, using gentle vortexing if necessary, and transfer the solution to a 5 mm NMR tube.

  • Instrumental Parameters:

    • ¹H NMR:

      • Spectrometer Frequency: 400 MHz or higher for better resolution.

      • Pulse Angle: 30-45 degrees.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16-64, depending on the sample concentration.

    • ¹³C NMR:

      • Spectrometer Frequency: 100 MHz or higher.

      • Pulse Program: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for more accurate integration.

      • Pulse Angle: 30 degrees.

      • Relaxation Delay: A longer delay of 10-30 seconds is crucial for the quantitative analysis of quaternary carbons and carbons with long relaxation times.[6]

      • Number of Scans: A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

Predicted ¹H NMR Spectrum: Interpretation and Peak Assignments

The predicted ¹H NMR spectrum of ricinelaidic acid sodium salt in D₂O is summarized in the table below. The absence of the acidic proton from the carboxylic acid, which typically appears around 12 ppm, is a key indicator of salt formation.[3]

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~5.4Multiplet2HH-9, H-10Olefinic protons of the trans double bond. The trans configuration generally leads to a slightly downfield shift compared to cis isomers.[9][10]
~3.6Multiplet1HH-12Methine proton attached to the carbon bearing the hydroxyl group.
~2.2Triplet2HH-2Methylene protons alpha to the carboxylate group.
~2.0Multiplet4HH-8, H-11Allylic methylene protons adjacent to the double bond.
~1.6Multiplet2HH-3Methylene protons beta to the carboxylate group.
~1.3Broad Multiplet~16HH-4 to H-7, H-13 to H-17Overlapping signals of the methylene protons in the aliphatic chain.
~0.9Triplet3HH-18Terminal methyl group protons.

Predicted ¹³C NMR Spectrum: Interpretation and Peak Assignments

The predicted ¹³C NMR spectrum provides complementary information about the carbon backbone. The chemical shift of the carboxylate carbon is a key diagnostic peak.

Chemical Shift (δ, ppm) Assignment Rationale
~180-185C-1Carboxylate carbon. The deprotonation and negative charge on the oxygen atoms cause a downfield shift compared to the carboxylic acid (~175-180 ppm).[3][4]
~130C-9, C-10Olefinic carbons of the trans double bond.
~72C-12Carbon bearing the hydroxyl group.
~35-40C-2, C-11Carbon alpha to the carboxylate and one of the allylic carbons.
~25-33Aliphatic CH₂Overlapping signals of the methylene carbons in the aliphatic chain.
~23C-17Methylene carbon beta to the terminal methyl group.
~14C-18Terminal methyl carbon.

Conclusion

This technical guide has provided a detailed framework for understanding, acquiring, and interpreting the ¹H and ¹³C NMR spectra of ricinelaidic acid sodium salt. By combining foundational NMR principles with specific data for analogous structures, we have presented a robust prediction of the spectral features of this molecule. The provided experimental protocol offers a validated starting point for researchers, ensuring the acquisition of high-quality data. Accurate spectral interpretation, as outlined in this guide, is essential for the structural elucidation and quality control of ricinelaidic acid sodium salt in various scientific and industrial applications.

References

  • Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • Pop, A., Kacsó, I., & Turza, A. (2014). Fatty acid composition of vegetable oils determined from 13c-nmr spectra. Revista de Chimie, 65(1), 64-68.
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  • Padidela, S. R. (2025, January 9). Why do carboxylic acid esters have larger NMR chemical shift than carbonates? [Discussion post]. ResearchGate. Retrieved from [Link]

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  • Quigley, M. A., & Suarez, S. (2001). Effect of Anisotropy on the Chemical Shift of Vinyl Protons in trans- and cis-1,2-Dibenzoylethylenes. A Small-Group or Recitation Activity.
  • Reddit. (2024, January 6). Question on H NMR spectrum of carboxylic acid / carboxylate mixtures. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of a triglyceride of ricinoleic acid, b polyricinoleic... [Image]. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, CDCl3, experimental) (HMDB0000207). Retrieved from [Link]

  • Gauthier, D. A., & Woll, M. G. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 861-870.
  • Lee, D. H., & Lee, C. S. (2001). Quantitative Elemental Analysis of Sodium(23Na) by NMR Spectroscopy. Bulletin of the Korean Chemical Society, 22(1), 113-114.
  • Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum for epoxidized ricinoleic acid (ERA) (2) [Image]. Retrieved from [Link]

  • PubChem. (n.d.). Elaidic Acid. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Effect of Anisotropy on the Chemical Shift of Vinyl Protons in trans- and cis-1,2-Dibenzoylethylenes. A Small-Group or Recitation Activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Wawer, I., & Płachta, Z. (2019).
  • Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Journal of the Chemical Society, Perkin Transactions 2, (7), 1301-1310.
  • Gable, K. P. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

  • Wen, A., & Yalkowsky, S. H. (2005). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Journal of Pharmaceutical Sciences, 94(6), 1233-1238.
  • Livestock Metabolome Database. (n.d.). Showing metabocard for Elaidic acid (LMDB00182). Retrieved from [Link]

  • Gauthier, D. A., & Woll, M. G. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 861-870.
  • London, R. E., Matwiyoff, N. A., Stewart, J. M., & Cann, J. R. (1978). 13C nuclear magnetic resonance study of the cis-trans isomerism in X-Pro-Pro tripeptides. Biochemistry, 17(12), 2277-2283.
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Sources

An In-Depth Technical Guide to the Mass Spectrometry of Ricinelaidic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ricinelaidic acid, the trans-isomer of ricinoleic acid, is a key C18 hydroxy unsaturated fatty acid with growing importance in industrial lubricants and biomedical research.[1] Accurate and reliable analytical methods are paramount for its characterization and quantification in complex matrices. This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of ricinelaidic acid sodium salt. We delve into the core principles of electrospray ionization (ESI), detail optimized experimental workflows from sample preparation to data acquisition, and provide a causal explanation for methodological choices. A central focus is the structural elucidation via tandem mass spectrometry (MS/MS), with a detailed examination of its characteristic fragmentation patterns. This document serves as a practical resource for scientists aiming to develop and validate robust analytical methods for this and similar hydroxy fatty acids.

Section 1: Introduction to Ricinelaidic Acid

Ricinelaidic acid, formally known as (9E,12R)-12-hydroxyoctadec-9-enoic acid, is a long-chain fatty acid with a molecular formula of C₁₈H₃₄O₃ and a molar mass of 298.46 g/mol .[1][2] Its structure is distinguished by an 18-carbon backbone featuring a trans double bond between carbons 9 and 10, and a hydroxyl group at carbon 12.[1] It is the geometric isomer of ricinoleic acid, the primary fatty acid in castor oil.[1][2] While not a major natural constituent itself, ricinelaidic acid is produced synthetically and used in the manufacturing of lubricants and as a research tool in lipid biochemistry due to its biological activities, such as inhibiting leukotriene B4 receptor signaling.[1]

The analysis of its sodium salt form, sodium ricinelaidate (C₁₈H₃₃NaO₃), presents unique considerations for mass spectrometry.[3][4] As a salt, it is readily soluble in polar solvents like methanol and water, making it highly amenable to electrospray ionization.[3] Understanding its ionization behavior and subsequent fragmentation is critical for unambiguous identification and reliable quantification.

Section 2: Core Principles of ESI-MS for Fatty Acid Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is the technique of choice for analyzing polar and thermally labile molecules like fatty acid salts.[5][6] The process involves the formation of gas-phase ions from a liquid solution, which are then separated by the mass spectrometer based on their mass-to-charge ratio (m/z).

Justification for Negative Ion Mode (ESI-): For fatty acids, including ricinelaidate, negative ion mode ESI is overwhelmingly preferred. The carboxylic acid group (-COOH) is acidic and readily deprotonates in solution to form a stable carboxylate anion (-COO⁻). This deprotonation process is highly efficient in the ESI source, leading to a strong signal for the [M-H]⁻ ion and, consequently, high sensitivity. This approach simplifies the resulting mass spectrum and provides a clear precursor ion for subsequent fragmentation analysis (MS/MS).[7]

Section 3: A Validated Experimental Workflow

A robust analytical method is a self-validating system. The following workflow is designed to ensure reproducibility and accuracy, incorporating quality control at each stage.

Overall Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Weighing Ricinelaidic Acid Sodium Salt B 2. Solubilization (e.g., 85% Methanol) A->B C 3. Serial Dilution (Working Standards & QCs) B->C D 4. LC Injection C->D E 5. ESI Source (Negative Mode) D->E F 6. MS1 Scan (Precursor Ion ID) E->F G 7. Collision Cell (CID) F->G H 8. MS2 Scan (Fragment Ion ID) G->H I 9. Detection H->I J 10. Data Analysis (Quantification & Confirmation) I->J

Sources

An In-Depth Technical Guide to the Surfactant Properties and Mechanism of Action of Ricinelaidic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the theoretical mechanism of action of ricinelaidic acid sodium salt as an anionic surfactant. Ricinelaidic acid, the trans-isomer of the more common ricinoleic acid found in castor oil, possesses a unique molecular architecture that dictates its interfacial behavior.[1][2] While direct experimental data on its sodium salt are scarce, this document elucidates its surfactant properties through a foundational analysis of its structure, a comparative study against its well-characterized cis-isomer (sodium ricinoleate), and an application of established surfactant theory. We present the core principles of surface tension reduction, micellization, and emulsification as they apply to this molecule. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical validation of these theoretical postulations, empowering researchers to characterize its properties, including its Critical Micelle Concentration (CMC) and emulsifying efficacy.

Introduction: The Isomeric Nuance in Fatty Acid Surfactants

Surfactants, or surface-active agents, are amphiphilic molecules that form the cornerstone of countless applications in the pharmaceutical, cosmetic, and chemical industries.[3][4] Anionic surfactants, characterized by a negatively charged hydrophilic head group, are particularly valued for their detergency and emulsification capabilities.[5][6] Among these, the salts of fatty acids—colloquially known as soaps—represent the oldest and most understood class.

This guide focuses on a specific, yet lesser-known, fatty acid salt: sodium ricinelaidate . It is the sodium salt of ricinelaidic acid, an 18-carbon unsaturated hydroxy fatty acid.[1] Its significance lies in its stereochemical relationship with ricinoleic acid, the primary fatty acid in castor oil, which constitutes up to 90% of its fatty acid content.[2][7] Ricinelaidic acid is the trans-isomer of ricinoleic acid, which exists in a cis-configuration.[8] This subtle difference in the geometry of the double bond profoundly impacts the molecule's three-dimensional shape, leading to significant variations in physical properties and, consequently, its behavior as a surfactant.

While sodium ricinoleate is a recognized surfactant and emulsifier, the properties of its trans-counterpart are not well-documented.[7][9] This paper aims to bridge that gap by providing a detailed theoretical framework for the mechanism of action of sodium ricinelaidate, supported by robust protocols for its scientific validation.

Molecular Architecture of Ricinelaidic Acid Sodium Salt

The surfactant activity of any molecule is dictated by its structure. The ricinelaidate anion possesses three key features that govern its function:

  • The Hydrophobic Tail: A long, 18-carbon aliphatic chain that is nonpolar and repelled by water. This portion of the molecule is responsible for its lipophilic (oil-loving) characteristics.

  • The Hydrophilic Head: A carboxylate group (-COO⁻Na⁺) at one end of the chain. This ionic group is polar and readily interacts with water molecules, rendering this end of the molecule water-soluble.[5]

  • Modulating Functional Groups:

    • A trans-Double Bond: Located at the C9 position ((9E)). Unlike the cis-bond in ricinoleate, which creates a distinct "kink" in the chain, the trans-bond results in a more linear, straight-chain geometry. This linearity is expected to allow for more efficient packing of molecules at interfaces and within micelles.

    • A Hydroxyl Group: Positioned at the C12 position. This group introduces additional polarity along the hydrophobic tail, potentially influencing water interaction, solubility, and the hydrophilic-lipophilic balance (HLB) of the surfactant.[10]

The structural comparison with its cis-isomer is critical. The higher melting point of ricinelaidic acid (50.5–51.0 °C) compared to ricinoleic acid (5 °C) is a direct consequence of the more efficient crystal packing afforded by its straighter trans-configuration.[1][2] This suggests that sodium ricinelaidate may exhibit distinct aggregation behavior and thermal properties, such as a higher Krafft temperature.

PropertyRicinelaidic AcidRicinoleic AcidReference
Chemical Formula C₁₈H₃₄O₃C₁₈H₃₄O₃[1][2]
Molar Mass 298.46 g/mol 298.46 g/mol [3][8]
Double Bond Isomerism trans (9E)cis (9Z)[1][2]
Molecular Shape Relatively LinearKinked/Bent-
Melting Point 50.5–51.0 °C5 °C[1][2]

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// Define nodes for the structure tail [label="Hydrophobic Tail\n(18-Carbon Chain)", pos="0,0!", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; head [label="Hydrophilic Head\n(Carboxylate Group, -COO⁻Na⁺)", pos="4,0!", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; bond [label="Trans Double Bond\n(Linear Geometry)", pos="1.5,0.8!", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; hydroxyl [label="Hydroxyl Group (-OH)\n(Adds Polarity)", pos="2.5,-0.8!", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Connect the parts tail -- head [style=invis]; // Use invisible edge for positioning// Logical connections tail -> bond [label=" contains", len=1.5, color="#5F6368"]; tail -> hydroxyl [label=" contains", len=1.5, color="#5F6368"]; }

Figure 1: Key functional components of the ricinelaidate anion.

Core Mechanism of Action as a Surfactant

The mechanism of action for sodium ricinelaidate follows the fundamental principles of surface chemistry, driven by the molecule's amphipathic nature to minimize the system's free energy in an aqueous environment.

Adsorption and Reduction of Surface Tension

In an aqueous solution at low concentrations, sodium ricinelaidate molecules preferentially migrate to interfaces (e.g., air-water or oil-water). They orient themselves with their hydrophilic carboxylate heads in the water phase and their hydrophobic tails directed away from it. This adsorption disrupts the cohesive energy at the water's surface, thereby reducing surface tension.[5] The process continues until the interface is saturated with surfactant monomers.

Micellization and the Critical Micelle Concentration (CMC)

Once the interface is saturated, further addition of the surfactant forces the molecules to aggregate in the bulk solution. This self-assembly process, driven by the hydrophobic effect, results in the formation of spherical structures called micelles .[11][12] In a standard micelle, the hydrophobic tails form a core, shielded from the water, while the hydrophilic heads form an outer shell, or corona, that interfaces with the aqueous environment.[13]

The concentration at which micelle formation begins is a sharp, well-defined threshold known as the Critical Micelle Concentration (CMC) .[11] Below the CMC, the surfactant exists primarily as monomers. Above the CMC, newly added surfactant molecules predominantly form micelles, and properties like surface tension and osmotic pressure remain relatively constant.[14] The more linear structure of sodium ricinelaidate may allow for tighter packing within the micelle, potentially leading to a lower CMC compared to its cis-counterpart.

Micellization_Process cluster_0 Below CMC cluster_1 At/Above CMC A Surfactant monomers dispersed in solution B Monomers adsorb at air-water interface A->B C Interface is saturated B->C Increasing Concentration D Self-assembly into micelles in bulk solution C->D

Figure 2: The process of micelle formation relative to the CMC.

Emulsification

Emulsification is the process of dispersing one immiscible liquid (like oil) into another (like water).[15] The micelles formed by sodium ricinelaidate are central to this function. The nonpolar, hydrophobic core of the micelle can encapsulate oil droplets. The hydrophilic outer shell then allows the entire micelle-oil complex to be dispersed and stabilized within the aqueous phase, forming an oil-in-water emulsion.[16] This mechanism is fundamental to the formulation of creams, lotions, and other delivery systems, as well as for detergency, where micelles trap and remove greasy soils.[6]

Experimental Protocols for Surfactant Characterization

The following protocols provide a self-validating framework for synthesizing and characterizing the surfactant properties of ricinelaidic acid sodium salt. The causality behind each step is explained to provide a deeper understanding of the methodology.

Protocol 1: Synthesis of Ricinelaidic Acid Sodium Salt
  • Principle: This protocol uses a standard saponification reaction. Ricinelaidic acid (a weak acid) is neutralized with sodium hydroxide (a strong base) in an alcoholic solvent to yield the sodium salt (soap) and water. The alcohol acts as a co-solvent to ensure both the nonpolar fatty acid and the aqueous base can react.

  • Methodology:

    • Dissolution: Accurately weigh 10.0 g of high-purity ricinelaidic acid and dissolve it in 100 mL of 95% ethanol in a 250 mL round-bottom flask. Gentle warming (to ~40°C) may be required.

      • Causality: Ethanol ensures a homogeneous reaction medium for the lipophilic fatty acid and the aqueous base.

    • Titration/Neutralization: Prepare a 1.0 M solution of sodium hydroxide (NaOH). Add a few drops of phenolphthalein indicator to the ricinelaidic acid solution. Titrate with the NaOH solution with constant stirring until a faint, persistent pink color is observed. This indicates complete neutralization.

      • Causality: The color change of the pH indicator precisely marks the stoichiometric endpoint of the acid-base reaction.

    • Solvent Removal: Remove the ethanol and water solvent using a rotary evaporator under reduced pressure.

      • Causality: This step isolates the solid sodium ricinelaidate product.

    • Purification: Wash the resulting solid with cold acetone or diethyl ether to remove any unreacted ricinelaidic acid.

      • Causality: The sodium salt is insoluble in nonpolar organic solvents, while the free fatty acid is soluble, allowing for effective purification.

    • Drying: Dry the purified white solid in a vacuum oven at 50-60°C to a constant weight. Store in a desiccator.

Protocol 2: Determination of Critical Micelle Concentration (CMC) via Tensiometry
  • Principle: Surface tension decreases as the concentration of a surfactant increases. At the CMC, the surface becomes saturated with monomers, and further additions form micelles in the bulk solution, causing the surface tension to plateau. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of concentration.[11]

  • Methodology:

    • Stock Solution Preparation: Prepare a stock solution of sodium ricinelaidate in deionized water at a concentration significantly above the expected CMC (e.g., 100 mM).

    • Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 0.01 mM to 100 mM).

    • Tensiometer Calibration: Calibrate a surface tensiometer (using the Du Noüy ring or Wilhelmy plate method) with deionized water.

    • Measurement: Measure the surface tension of each dilution, starting from the most dilute and progressing to the most concentrated. Ensure the ring/plate is thoroughly cleaned and dried between measurements. Allow each solution to equilibrate for 2-5 minutes before measurement.

      • Causality: Measuring from dilute to concentrated minimizes contamination and carry-over effects. Equilibration allows time for surfactant monomers to migrate to the interface.

    • Data Analysis: Plot the measured surface tension (γ, in mN/m) as a function of the logarithm of the surfactant concentration (log C).

    • CMC Determination: The CMC is the concentration at which the curve shows a distinct break or change in slope. It can be determined by the intersection of the two linear portions of the plot.

CMC_Workflow start Prepare Stock Solution (e.g., 100 mM) dilutions Create Serial Dilutions (0.01 mM to 100 mM) start->dilutions measure Measure Surface Tension of each dilution dilutions->measure plot Plot Surface Tension (γ) vs. log(Concentration) measure->plot analyze Identify Breakpoint in Plot plot->analyze end Determine CMC analyze->end

Sources

An Investigative Guide to the Antimicrobial Potential of Ricinelaidic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Whitepaper for Researchers and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

In the relentless pursuit of novel antimicrobial agents, the vast library of natural lipids presents a compelling frontier. Among these, ricinoleic acid, the major component of castor oil, has garnered significant attention for its broad-spectrum biological activities. However, the scientific narrative predominantly focuses on this cis-isomer, leaving its trans-isomer, ricinelaidic acid, largely unexplored in the context of antimicrobial research. This guide, therefore, adopts an investigative stance. It is structured not as a dossier of established facts about the antimicrobial properties of ricinelaidic acid sodium salt—for such a dossier does not yet exist in the public domain—but as a rigorous, scientifically-grounded roadmap for its evaluation.

We will begin by delineating the well-documented antimicrobial attributes of the cis-isomer, ricinoleic acid and its salts, as a foundational benchmark. Subsequently, we will delve into the pivotal role of cis-trans isomerism in fatty acids, a critical factor that dictates their three-dimensional structure and, consequently, their interaction with biological membranes. This will form the bedrock of a central hypothesis regarding the potential antimicrobial efficacy of ricinelaidic acid sodium salt. Finally, this whitepaper will furnish detailed, field-proven experimental protocols to systematically test this hypothesis, enabling researchers to venture into this uncharted territory with a robust methodological framework.

The Established Antimicrobial Landscape: Ricinoleic Acid and its Salts

Ricinoleic acid ((9Z,12R)-12-hydroxyoctadec-9-enoic acid) is an unsaturated omega-9 fatty acid that constitutes up to 90% of the fatty acid content of castor oil. Its antimicrobial effects, and those of its salts (e.g., sodium and potassium ricinoleate), are primarily attributed to its ability to disrupt the cell membranes of microorganisms.[1] This disruption leads to increased membrane permeability, the leakage of essential intracellular components such as ions and proteins, and ultimately, cell death.[1]

The biological activities of ricinoleic acid and its salts are largely attributed to the ricinoleic acid moiety.[1] Salts like potassium ricinoleate are primarily used as surfactants and emulsifying agents.[1]

Mechanism of Action: A Cascade of Membrane Disruption

The antimicrobial action of ricinoleic acid is a multi-stage process targeting the microbial cell envelope:

  • Intercalation into the Lipid Bilayer: The amphipathic nature of the ricinoleate molecule allows it to insert itself into the phospholipid bilayer of the microbial cell membrane.

  • Disruption of Membrane Fluidity: The kink in the acyl chain, a consequence of the cis double bond, disrupts the ordered packing of the membrane lipids. This increases membrane fluidity and compromises its structural integrity.

  • Formation of Pores/Channels: At sufficient concentrations, ricinoleate molecules may aggregate to form pores or channels, leading to a catastrophic loss of the proton motive force and leakage of cytoplasmic contents.

  • Inhibition of Key Cellular Processes: The compromised membrane integrity and altered intracellular environment can secondarily inhibit essential cellular processes, including nutrient uptake and ATP synthesis.

cluster_0 Microbial Cell Membrane Ricinoleate Ricinoleate Membrane Lipid Bilayer Ricinoleate->Membrane Intercalation Pore Pore Formation Membrane->Pore Disruption of Fluidity Leakage Leakage of Intracellular Components Pore->Leakage Death Cell Death Leakage->Death

Caption: Proposed antimicrobial mechanism of ricinoleic acid.

Documented Spectrum of Activity

While extensive, the reported minimum inhibitory concentrations (MICs) for ricinoleic acid can vary, reflecting differences in experimental conditions and microbial strains.

MicroorganismStrainMIC (Minimum Inhibitory Concentration)Reference
Staphylococcus aureusMRSA CCARM 3807> 512 mg/L[1]
Staphylococcus aureusMRSA CCARM 3820> 512 mg/L[1]
Escherichia coli-25 mg/ml[1]
Candida albicans-50 mg/ml[1]

The Central Hypothesis: The Influence of Cis-Trans Isomerism on Antimicrobial Efficacy

Ricinelaidic acid is the trans-isomer of ricinoleic acid.[2] Unlike the kinked structure of the cis-isomer, the trans configuration results in a more linear, rigid molecular geometry, similar to that of saturated fatty acids. This seemingly subtle structural alteration has profound implications for how the molecule interacts with the ordered environment of a microbial cell membrane.

In fact, some bacteria have evolved enzymes, known as cis-trans isomerases, that convert cis unsaturated fatty acids within their own membranes to the trans form.[3][4] This is a defense mechanism to increase membrane rigidity and counteract the fluidizing effects of certain chemical stressors.[5][6]

This leads to our central hypothesis:

The linear geometry of ricinelaidic acid will result in a less disruptive intercalation into the microbial lipid bilayer compared to the kinked structure of ricinoleic acid. Consequently, ricinelaidic acid sodium salt is hypothesized to exhibit significantly lower antimicrobial activity than ricinoleic acid sodium salt.

G cluster_0 Ricinoleic Acid (cis) cluster_1 Ricinelaidic Acid (trans) cluster_2 Microbial Membrane a Kinked Structure c Ordered Lipid Bilayer a->c High Disruption d High Antimicrobial Activity a->d b Linear Structure b->c Low Disruption e Low Antimicrobial Activity b->e

Caption: Hypothesized impact of isomerism on membrane disruption.

A Framework for Investigation: Experimental Protocols

To systematically evaluate the antimicrobial properties of ricinelaidic acid sodium salt, a multi-tiered experimental approach is essential.

Synthesis of Ricinelaidic Acid and its Sodium Salt

Ricinelaidic acid is not a major natural constituent and is typically produced synthetically or via isomerization of ricinoleic acid.[2]

Protocol 1: Isomerization of Ricinoleic Acid to Ricinelaidic Acid

This protocol is adapted from established photochemical methods.[7]

  • Dissolution: Dissolve ricinoleic acid and a catalytic amount (e.g., 2 mol%) of diphenyl disulfide in a suitable solvent like hexane.

  • Photochemical Reaction: Place the solution in a photochemical reactor and irradiate with a medium-pressure mercury lamp for several hours.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Recrystallization: Recrystallize the resulting semisolid residue from hexane to yield crude ricinelaidic acid.

  • Purification: Further recrystallization can be performed to achieve high purity.

Protocol 2: Saponification to Ricinelaidic Acid Sodium Salt

This is a standard saponification procedure.

  • Dissolution: Dissolve the purified ricinelaidic acid in ethanol.

  • Addition of Base: Slowly add a stoichiometric amount of sodium hydroxide solution while stirring.

  • Heating: Gently heat the mixture to ensure complete reaction.

  • Isolation: Remove the solvent under reduced pressure to obtain the solid ricinelaidic acid sodium salt.

  • Washing and Drying: Wash the product with a cold solvent (e.g., acetone) to remove any unreacted starting material and dry under vacuum.

Determination of Antimicrobial Activity

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

  • Preparation of Stock Solution: Prepare a stock solution of ricinelaidic acid sodium salt in a suitable solvent (e.g., sterile deionized water).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in an appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plate under optimal growth conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol 4: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

  • Subculturing: Following the MIC determination, take an aliquot from each well showing no visible growth.

  • Plating: Spread the aliquot onto an agar plate containing no antimicrobial agent.

  • Incubation: Incubate the plates under optimal growth conditions.

  • Determination of MBC/MFC: The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in viable cells compared to the initial inoculum.

Elucidation of the Mechanism of Action

Protocol 5: Membrane Permeability Assay using Propidium Iodide

This assay assesses membrane damage by measuring the uptake of the fluorescent dye propidium iodide, which can only enter cells with compromised membranes.

  • Cell Culture: Grow the test microorganism to the mid-logarithmic phase and harvest the cells.

  • Treatment: Resuspend the cells in a suitable buffer and treat with various concentrations of ricinelaidic acid sodium salt (e.g., at and above the MIC).

  • Staining: At different time points, add propidium iodide to the cell suspensions.

  • Analysis: Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence indicates membrane damage.

cluster_0 Experimental Workflow Start Ricinoleic Acid Isomerization Protocol 1: Isomerization Start->Isomerization Ricinelaidic_Acid Ricinelaidic Acid Isomerization->Ricinelaidic_Acid Saponification Protocol 2: Saponification Ricinelaidic_Acid->Saponification RAS_Salt Ricinelaidic Acid Sodium Salt Saponification->RAS_Salt MIC_MBC Protocols 3 & 4: MIC/MBC Determination RAS_Salt->MIC_MBC Membrane_Assay Protocol 5: Membrane Permeability Assay RAS_Salt->Membrane_Assay Data_Analysis Data Analysis and Hypothesis Evaluation MIC_MBC->Data_Analysis Membrane_Assay->Data_Analysis

Caption: A logical workflow for the investigation of ricinelaidic acid sodium salt.

Concluding Remarks and Future Directions

The exploration of ricinelaidic acid sodium salt as a potential antimicrobial agent represents a logical and necessary extension of the research conducted on its cis-isomer. The central hypothesis, grounded in the fundamental principles of lipid biochemistry and microbial physiology, provides a compelling rationale for a comparative investigation. The experimental protocols detailed herein offer a validated and systematic approach to not only determine the antimicrobial efficacy of this understudied compound but also to elucidate its mechanism of action.

Should the hypothesis be confirmed, the findings would underscore the critical role of stereochemistry in the antimicrobial activity of fatty acids. Conversely, should ricinelaidic acid sodium salt exhibit unexpected antimicrobial properties, it would open up new avenues of research into the structure-activity relationships of lipid-based antimicrobials. Regardless of the outcome, the systematic investigation proposed in this guide will undoubtedly contribute valuable knowledge to the field of antimicrobial drug discovery.

References

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  • Heipieper, H. J., et al. (2003). Cis–Trans Isomerase of Unsaturated Fatty Acids: An Immediate Bacterial Adaptive Mechanism to Cope with Emerging Membrane Perturbation Caused by Toxic Hydrocarbons. In Pseudomonas. Springer. [Link]

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  • Yuliani, R., et al. (2018). Synthesis of Antimicrobial and Emulsifier Compunds through Hydroxyl Group Esterification of Oxidized Ricinoleic Acid. SciTePress. [Link]

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An In-depth Technical Guide to the Micelle Formation of Ricinelaidic Acid Sodium Salt in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ricinelaidic acid sodium salt, the sodium salt of the trans-isomer of ricinoleic acid, is an amphiphilic molecule of significant interest in pharmaceutical sciences. Its unique structure, featuring an 18-carbon chain with a hydroxyl group and a trans double bond, dictates its self-assembly behavior in aqueous media. This guide provides a comprehensive technical exploration of the principles, experimental determination, and influencing factors of micelle formation for Ricinelaidic acid sodium salt. We delve into the thermodynamic drivers of micellization and present detailed, field-proven protocols for characterizing its critical micelle concentration (CMC) using surface tensiometry, conductometry, and fluorescence spectroscopy. Furthermore, we examine the potential of these micelles as nanocarriers in advanced drug delivery systems, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Molecular Architecture of Ricinelaidic Acid Sodium Salt

Ricinelaidic acid is the trans-isomer of the naturally occurring ricinoleic acid.[1] As an amphiphilic molecule, its sodium salt possesses a distinct hydrophilic-lipophilic character. The molecule consists of:

  • A long, 18-carbon hydrophobic alkyl chain, which is averse to interacting with water.

  • A polar, hydrophilic carboxylate head group (-COONa), which readily interacts with water molecules.[2]

  • A hydroxyl (-OH) group at the 12th carbon position, adding to the polarity of the molecule.

  • A trans double bond between the 9th and 10th carbons, which imparts a straighter, more rigid conformation to the hydrocarbon tail compared to the cis-isomer (ricinoleic acid).

This structure predisposes Ricinelaidic acid sodium salt to self-assemble in aqueous solutions to minimize the unfavorable interactions between its hydrophobic tail and water. This process, known as micellization, is a cornerstone of its utility in various applications, particularly in solubilizing poorly water-soluble compounds for drug delivery.[3][4][5]

PropertyValueSource
Chemical Formula C₁₈H₃₃NaO₃[6]
Molar Mass 321.4 g/mol [6]
Classification Anionic Surfactant[7][8]
Key Structural Features 18-carbon chain, trans-double bond (C9), hydroxyl group (C12), sodium carboxylate head[1]

The Thermodynamics and Mechanism of Micelle Formation

When surfactants like Ricinelaidic acid sodium salt are introduced into water at low concentrations, they exist as individual molecules, or monomers.[2] Some of these monomers migrate to the air-water interface, orienting their hydrophobic tails away from the water, which reduces the surface tension of the solution.[9][10]

As the concentration increases, the interface becomes saturated. To further shield the hydrophobic tails from the aqueous environment, the monomers begin to spontaneously self-assemble into spherical aggregates known as micelles.[11] This occurs at a specific concentration known as the Critical Micelle Concentration (CMC) .[12][13] Above the CMC, any additional surfactant molecules added to the system predominantly form new micelles, while the monomer concentration remains relatively constant.[7]

The primary driving force for micellization is the hydrophobic effect . The process is entropically driven; by sequestering the hydrophobic tails within the micellar core, the highly ordered water molecules surrounding each individual tail are released into the bulk solution, leading to a significant increase in the overall entropy of the system.[14][15]

Diagram: Micelle Formation in Aqueous Solution

MicelleFormation cluster_0 Below CMC: Monomers cluster_1 Above CMC: Micelle Formation M1 T1 ~~~~~ M1->T1 M2 T2 ~~~~~ M2->T2 M3 T3 ~~~~~ M3->T3 C1 T1_m ~ C1->T1_m T1_m->center C2 T2_m ~ C2->T2_m T2_m->center C3 T3_m ~ C3->T3_m T3_m->center C4 T4_m ~ C4->T4_m T4_m->center C5 T5_m ~ C5->T5_m T5_m->center C6 T6_m ~ C6->T6_m T6_m->center C7 T7_m ~ C7->T7_m T7_m->center C8 T8_m ~ C8->T8_m T8_m->center Increase_Concentration Increasing Surfactant Concentration → cluster_1 cluster_1 cluster_0 cluster_0

Caption: Self-assembly of surfactant monomers into a micelle above the CMC.

Experimental Determination of the Critical Micelle Concentration (CMC)

Determining the CMC is the most critical step in characterizing the behavior of Ricinelaidic acid sodium salt. The CMC is not a single point but a narrow concentration range where various physicochemical properties of the solution exhibit an abrupt change. Several robust methods can be employed, each leveraging a different property that changes upon micelle formation.[16]

Method 1: Surface Tensiometry

Principle: This is considered a standard and direct method for CMC determination.[17] Below the CMC, as the surfactant concentration increases, monomers adsorb at the air-water interface, causing a sharp decrease in surface tension.[9][10] Once micelles begin to form, the concentration of free monomers in the bulk solution (and thus at the interface) remains relatively constant. Consequently, the surface tension plateaus.[10][13] The CMC is identified as the concentration at the inflection point where these two trends intersect.[10]

Diagram: Surface Tensiometry Workflow

Tensiometry A Prepare Stock Solution of Ricinelaidic Acid Sodium Salt B Create a Dilution Series Covering the Expected CMC Range A->B C Measure Surface Tension (γ) of Each Solution (e.g., Du Noüy Ring Method) B->C D Plot Surface Tension (γ) vs. Log of Concentration (log C) C->D E Identify Inflection Point: Intersection of Two Linear Fits D->E F Determine CMC from the Concentration at the Inflection Point E->F

Caption: Workflow for determining CMC via surface tensiometry.

Experimental Protocol: Surface Tensiometry (Du Noüy Ring Method)

  • Preparation:

    • Prepare a concentrated stock solution of Ricinelaidic acid sodium salt in deionized water (e.g., 50 mM).

    • Generate a series of solutions with decreasing concentrations by serial dilution. Ensure the concentration range brackets the expected CMC.[9]

  • Instrumentation & Calibration:

    • Use a force tensiometer equipped with a platinum Du Noüy ring.

    • Thoroughly clean the ring by rinsing with a solvent (e.g., ethanol) and then flaming it to red heat to remove any organic residues.

    • Calibrate the instrument according to the manufacturer's specifications.

  • Measurement:

    • Starting with the most dilute solution to minimize contamination, pour the sample into the measurement vessel.

    • Measure the surface tension. It is crucial to allow the system to equilibrate, as surfactant molecules need time to diffuse to the interface. Record the stable value.

    • Repeat the measurement for each concentration, ensuring the ring is cleaned between different samples.[9]

  • Data Analysis:

    • Plot the measured surface tension (γ) on the y-axis against the logarithm of the concentration (log C) on the x-axis.[9]

    • The resulting plot will show two distinct linear regions. Perform a linear regression on the data points in the rapidly decreasing region and another on the data points in the plateau region.

    • The CMC is the concentration corresponding to the intersection of these two lines.[13]

Method 2: Conductivity Measurement

Principle: This method is highly effective for ionic surfactants like Ricinelaidic acid sodium salt.[9][18] In a dilute solution (below CMC), the surfactant exists as individual ions (Ricinelaidate⁻ and Na⁺), and the conductivity increases linearly with concentration as more charge carriers are added.[19] When micelles form, the individual surfactant anions are aggregated into a larger, slower-moving entity.[17] Although these micelles are charged, their mobility is significantly lower than that of the free monomers. Furthermore, a fraction of the counterions (Na⁺) becomes associated with the micelle surface, reducing the total number of effective charge carriers. This leads to a distinct change in the slope of the conductivity versus concentration plot.

Diagram: Conductometry Principle

Conductivity Conductivity vs. Concentration origin xaxis origin->xaxis  Concentration yaxis origin->yaxis Conductivity   p1 p2 p1->p2 p3 p4 p3->p4 cmc_point cmc_line cmc_point->cmc_line cmc_label CMC slope1 Slope 1 (Monomers) slope2 Slope 2 (Micelles)

Caption: Idealized plot showing the change in slope at the CMC.

Experimental Protocol: Conductivity Measurement

  • Preparation:

    • Prepare a stock solution of the surfactant in deionized water with very low intrinsic conductivity.

    • Place a known volume of deionized water in a thermostatted vessel equipped with a magnetic stirrer and a conductivity probe.

  • Titration & Measurement:

    • Allow the system to reach thermal equilibrium.

    • Measure the initial conductivity of the water.

    • Add small, precise aliquots of the concentrated surfactant stock solution to the water.

    • After each addition, allow the solution to mix thoroughly and the conductivity reading to stabilize before recording the value.

    • Continue this process well past the expected CMC.

  • Data Analysis:

    • Calculate the exact concentration of the surfactant after each addition.

    • Plot the measured conductivity (κ) versus the surfactant concentration.

    • The plot will exhibit two linear regions with different slopes.[20]

    • Fit straight lines to the data points below and above the transition region. The concentration at which these lines intersect is the CMC.

Method 3: Fluorescence Spectroscopy with a Molecular Probe

Principle: This is a highly sensitive method that relies on a hydrophobic fluorescent probe, most commonly pyrene .[9] Pyrene's fluorescence emission spectrum is highly sensitive to the polarity of its local microenvironment.[7] In a polar solvent like water, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is high. When micelles form, the nonpolar pyrene molecules preferentially partition into the hydrophobic core of the micelles.[7] In this nonpolar environment, the I₁/I₃ ratio decreases significantly. By monitoring this ratio as a function of surfactant concentration, a sigmoidal curve is obtained, and the CMC can be determined from the inflection point.[7][18]

Experimental Protocol: Fluorescence Probe Method

  • Preparation:

    • Prepare a stock solution of pyrene in a volatile solvent like acetone at a concentration that ensures the final aqueous concentration is very low (e.g., ~10⁻⁶ M) to avoid excimer formation.

    • Prepare a series of vials or a 96-well plate for the different surfactant concentrations.

    • Add a small, identical aliquot of the pyrene stock solution to each vial/well and allow the solvent to evaporate completely, leaving a thin film of pyrene.

    • Prepare a range of Ricinelaidic acid sodium salt solutions in deionized water.

    • Add the surfactant solutions to the corresponding vials, dissolving the pyrene film. Allow the solutions to equilibrate (e.g., for several hours) to ensure complete probe partitioning.

  • Measurement:

    • Use a spectrofluorometer. Set the excitation wavelength for pyrene (typically ~335 nm).

    • Record the emission spectrum for each sample (typically from 350 nm to 450 nm).

    • Record the fluorescence intensities at the first (~373 nm) and third (~384 nm) vibronic peaks.

  • Data Analysis:

    • Calculate the I₁/I₃ ratio for each surfactant concentration.

    • Plot the I₁/I₃ ratio against the logarithm of the surfactant concentration.

    • The data will typically form a sigmoidal curve. The CMC is often taken as the concentration at the midpoint of the transition. Fitting the data to a Boltzmann sigmoidal function can provide a more precise value.[9]

MethodPrincipleAdvantagesDisadvantages
Surface Tensiometry Change in interfacial propertiesDirect method, considered a standard.[17]Can be slow, requires meticulous cleaning, sensitive to impurities.[17]
Conductivity Change in charge carrier mobilitySimple, precise, and fast for ionic surfactants.Only applicable to ionic surfactants; sensitive to temperature and background electrolytes.[9][18]
Fluorescence Change in probe microenvironmentExtremely sensitive, requires very small sample volumes.[9]Indirect method; the probe itself might slightly alter the micellization process.[17]

Factors Influencing Micelle Formation

The CMC and micellar properties of Ricinelaidic acid sodium salt are not fixed values but are influenced by several external factors.[2][21]

  • Temperature: For ionic surfactants, increasing the temperature often leads to a slight increase in the CMC.[2] This is a complex effect, as higher temperatures can increase the solubility of the monomer while also affecting the hydration of the hydrophilic head group.[2][14]

  • Presence of Electrolytes: Adding an inorganic salt (e.g., NaCl) to the solution will decrease the CMC of Ricinelaidic acid sodium salt.[2][22] The added counterions (Na⁺) and co-ions (Cl⁻) screen the electrostatic repulsion between the negatively charged carboxylate head groups in the micelle.[11] This reduced repulsion allows the monomers to pack more easily, favoring micelle formation at a lower concentration.[2]

  • pH: The pH of the aqueous solution is critical. Ricinelaidic acid sodium salt is the salt of a weak acid. At low pH values (acidic conditions), the carboxylate head group (-COO⁻) will become protonated to form the neutral carboxylic acid (-COOH). This neutral form is much less water-soluble and will precipitate rather than form micelles. Therefore, stable micelle formation requires a pH well above the pKa of the carboxylic acid group (typically pH > 7).

Applications in Drug Development

The ability of Ricinelaidic acid sodium salt micelles to form a hydrophobic core makes them excellent nanocarriers for poorly water-soluble drugs.[4][23]

  • Solubilization: Hydrophobic drug molecules can be encapsulated within the nonpolar core of the micelles, significantly increasing their apparent solubility in aqueous formulations like intravenous injections.[3][23]

  • Drug Delivery: As nano-sized carriers (typically 5-20 nm in diameter), micelles can improve the pharmacokinetic profile of a drug. They can protect the drug from premature degradation and, due to their size, may passively accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[5][23]

  • Controlled Release: The drug can be released from the micelle via diffusion or upon micelle dissociation, which can be triggered by changes in the local environment (e.g., pH, enzymes) if the surfactant is designed to be stimuli-responsive.[4][23]

Conclusion

The micelle formation of Ricinelaidic acid sodium salt is a thermodynamically driven self-assembly process governed by its unique amphiphilic structure. Understanding and accurately determining its Critical Micelle Concentration is paramount for its effective application. Techniques such as surface tensiometry, conductometry, and fluorescence spectroscopy provide robust and complementary methods for this characterization. By controlling factors like temperature and electrolyte concentration, the micellar properties can be tuned for specific purposes. The resulting micelles serve as promising nanocarriers in pharmaceutical development, offering a powerful platform for the solubilization and delivery of challenging therapeutic agents.

References

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Methodological & Application

Application Notes and Protocols: Leveraging Ricinelaidic Acid Sodium Salt in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Ricinelaidic Acid Sodium Salt

In the dynamic landscape of pharmaceutical sciences, the quest for novel excipients that can enhance drug solubility, stability, and targeted delivery is perpetual. Ricinelaidic acid sodium salt, the sodium salt of the trans-isomer of ricinoleic acid, emerges as a promising candidate in this arena.[1][2] As an amphiphilic molecule, possessing a hydrophilic carboxylate head and a lipophilic 18-carbon chain with a hydroxyl group, it exhibits surfactant properties that are highly desirable for the formulation of sophisticated drug delivery nanocarriers.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Ricinelaidic acid sodium salt in the formulation of micelles and liposomes. We will delve into the mechanistic principles behind its use, provide detailed, step-by-step protocols for formulation and characterization, and offer insights grounded in established colloid and surface chemistry principles.

Physicochemical Profile of Ricinelaidic Acid Sodium Salt

A thorough understanding of the physicochemical properties of Ricinelaidic acid sodium salt is fundamental to its effective application. These properties govern its self-assembly behavior, interaction with active pharmaceutical ingredients (APIs), and the overall stability of the resulting drug delivery system.

PropertyValueSource
Synonyms Sodium ricinelaidate, (E)-12-hydroxyoctadec-9-enoic acid sodium salt[2]
Molecular Formula C₁₈H₃₃NaO₃[3]
Molecular Weight 320.4 g/mol [3]
Appearance White or slightly yellow powder[3]
Solubility Soluble in water and alcohol[3]
pH Aqueous solutions are alkaline[3][5]
Structure Amphiphilic molecule with a single hydrocarbon chain[5]

Part 1: Micellar Systems for Hydrophobic Drug Delivery

The surfactant nature of Ricinelaidic acid sodium salt makes it an excellent candidate for forming micelles, which are nanosized colloidal aggregates capable of encapsulating poorly water-soluble drugs within their hydrophobic core. This encapsulation enhances the apparent solubility of the drug, protecting it from premature degradation and improving its bioavailability.[6]

Principle of Micelle Formation

In an aqueous medium, above a specific concentration known as the Critical Micelle Concentration (CMC), the amphiphilic molecules of Ricinelaidic acid sodium salt spontaneously self-assemble. They arrange themselves to minimize the unfavorable interaction between their hydrophobic tails and water, forming spherical structures where the lipophilic tails form the core and the hydrophilic carboxylate heads form the outer corona, which interfaces with the aqueous environment.

Protocol 1.1: Formulation of Drug-Loaded Micelles via Solvent Evaporation

The solvent evaporation method is a widely used technique for encapsulating hydrophobic drugs into micelles.[7] It involves dissolving both the amphiphilic agent and the drug in a common organic solvent, followed by the removal of the solvent, leading to the self-assembly of drug-loaded micelles upon hydration.

Materials:

  • Ricinelaidic acid sodium salt

  • Hydrophobic drug (e.g., Paclitaxel, Curcumin)

  • Volatile organic solvent (e.g., Ethanol, Acetone)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Syringe filters (0.22 µm)

Step-by-Step Procedure:

  • Dissolution: Accurately weigh and dissolve a specific amount of Ricinelaidic acid sodium salt and the hydrophobic drug in a minimal volume of the chosen organic solvent in a round-bottom flask. A typical starting ratio would be 10:1 (surfactant:drug by weight).

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure at a temperature well below the boiling point of water (e.g., 40°C). This will form a thin, uniform film on the inner surface of the flask.

  • Hydration: Hydrate the thin film by adding a pre-warmed (e.g., 60°C) aqueous buffer (e.g., PBS, pH 7.4) and gently agitating the flask. This process allows the self-assembly of the surfactant molecules into drug-loaded micelles.[8]

  • Sonication (Optional): To ensure homogeneity and reduce the size of the micelles, the suspension can be sonicated using a probe sonicator or a bath sonicator for a short period.

  • Purification: To remove any unencapsulated drug aggregates, the micellar solution can be filtered through a 0.22 µm syringe filter.

Workflow for Micelle Formulation

Micelle_Formulation cluster_prep Step 1: Preparation cluster_form Step 2: Formulation cluster_purify Step 3: Purification Dissolution Dissolve Ricinelaidic Acid Sodium Salt and Hydrophobic Drug in Organic Solvent Evaporation Solvent Evaporation to form a thin film (Rotary Evaporator) Dissolution->Evaporation Form thin film Hydration Hydrate film with aqueous buffer (e.g., PBS, pH 7.4) Evaporation->Hydration Self-assembly Sonication Sonication for size reduction and homogeneity Hydration->Sonication Filtration Filter through 0.22 µm syringe filter to remove aggregates Sonication->Filtration FinalProduct Drug-Loaded Micelles Filtration->FinalProduct

Caption: Workflow for Drug-Loaded Micelle Formulation.

Protocol 1.2: Characterization of Micelles

A. Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

  • Sample Preparation: Lyophilize a known volume of the purified micellar solution to obtain the total weight of the drug-loaded micelles.

  • Drug Extraction: Dissolve the lyophilized powder in a suitable organic solvent (e.g., Methanol) to disrupt the micelles and release the encapsulated drug.

  • Quantification: Determine the concentration of the drug using a validated analytical method such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • DLC (%) = (Weight of drug in micelles / Weight of drug-loaded micelles) x 100

    • EE (%) = (Weight of drug in micelles / Initial weight of drug used) x 100

B. In-Vitro Drug Release Study

  • Setup: Place a known volume (e.g., 1 mL) of the drug-loaded micellar solution into a dialysis bag (with an appropriate molecular weight cut-off).

  • Release Medium: Immerse the dialysis bag in a larger volume of release medium (e.g., PBS, pH 7.4, with 0.5% Tween 80 to maintain sink conditions) at 37°C with continuous stirring.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Analysis: Analyze the drug concentration in the collected samples using UV-Vis or HPLC.

  • Data Plotting: Plot the cumulative percentage of drug released versus time to obtain the release profile.[9]

Part 2: Liposomal Formulations Modified with Ricinelaidic Acid Sodium Salt

Liposomes are vesicular structures composed of one or more lipid bilayers. While typically formed from double-chain phospholipids, the incorporation of single-chain amphiphiles like Ricinelaidic acid sodium salt can modify the physicochemical properties of the liposomal membrane, such as its fluidity, permeability, and surface charge.[10][11] This can be leveraged to achieve better drug loading or controlled release profiles.

Principle of Liposome Formation

The thin-film hydration method is a robust and widely used technique for liposome preparation.[12][13] It involves depositing a thin film of lipids (including Ricinelaidic acid sodium salt) which, upon hydration, self-assembles into multilamellar vesicles (MLVs). These are then typically downsized to form unilamellar vesicles (UVs) of a desired size range.

Protocol 2.1: Preparation of Liposomes by Thin-Film Hydration and Extrusion

Materials:

  • Primary lipid (e.g., Soy Phosphatidylcholine, DSPC)

  • Cholesterol (to modulate membrane rigidity)

  • Ricinelaidic acid sodium salt

  • Drug to be encapsulated (hydrophilic or hydrophobic)

  • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm)

Step-by-Step Procedure:

  • Lipid Dissolution: Dissolve the primary lipid, cholesterol, and Ricinelaidic acid sodium salt in the chloroform/methanol mixture in a round-bottom flask. If encapsulating a hydrophobic drug, it should be added at this stage. A typical molar ratio might be Phospholipid:Cholesterol:Ricinelaidic acid sodium salt of 65:30:5.

  • Film Formation: Create a thin lipid film by evaporating the organic solvents using a rotary evaporator.

  • Hydration: Hydrate the film with the aqueous buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. This will form multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is repeatedly passed through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.[10][13]

  • Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.

Workflow for Liposome Preparation

Liposome_Preparation cluster_prep Step 1: Film Preparation cluster_form Step 2: Vesicle Formation cluster_purify Step 3: Purification Dissolution Dissolve Lipids (Phospholipid, Cholesterol, Ricinelaidic Acid Sodium Salt) and hydrophobic drug in organic solvent Evaporation Create thin lipid film via rotary evaporation Dissolution->Evaporation Form film Hydration Hydrate film with aqueous buffer (containing hydrophilic drug) to form Multilamellar Vesicles (MLVs) Evaporation->Hydration Self-assembly Extrusion Downsize MLVs to Unilamellar Vesicles (UVs) using a mini-extruder Hydration->Extrusion Size homogenization Purification Remove unencapsulated drug via dialysis or size exclusion chromatography Extrusion->Purification FinalProduct Drug-Loaded Liposomes Purification->FinalProduct

Caption: Workflow for Drug-Loaded Liposome Preparation.

Part 3: Essential Characterization Techniques

Thorough characterization is critical to ensure the quality, stability, and efficacy of the formulated drug delivery systems.

Protocol 3.1: Particle Size and Zeta Potential Analysis

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[14][15] The zeta potential is a measure of the surface charge of the nanoparticles and is a key indicator of their stability in a colloidal suspension.

Instrument: Zetasizer or similar DLS instrument.

Procedure:

  • Sample Preparation: Dilute the nanoparticle suspension (micelles or liposomes) with the appropriate buffer (the same as the one used for formulation) to a suitable concentration to avoid multiple scattering effects.[16]

  • Measurement: Place the diluted sample in a cuvette and perform the measurement according to the instrument's standard operating procedure.

  • Data Analysis: The instrument software will provide the average particle size (Z-average), polydispersity index (PDI), and zeta potential. A low PDI value (<0.3) indicates a monodisperse and homogenous population of nanoparticles.

Hypothetical Characterization Data
FormulationZ-Average (d.nm)Polydispersity Index (PDI)Zeta Potential (mV)
Drug-loaded Micelles 80 - 150< 0.25-25 to -40
Drug-loaded Liposomes 100 - 200< 0.20-30 to -50
Protocol 3.2: Morphological Characterization by Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the nanoparticles, offering information on their size, shape, and lamellarity (for liposomes).[17][18]

Procedure:

  • Sample Preparation (Negative Staining): a. Place a drop of the nanoparticle suspension onto a carbon-coated copper grid for a few minutes. b. Wick away the excess sample with filter paper. c. Add a drop of a heavy metal staining agent (e.g., 2% phosphotungstic acid or uranyl acetate) onto the grid for 1-2 minutes. d. Wick away the excess stain and allow the grid to air dry completely.[18]

  • Imaging: Observe the sample under a transmission electron microscope at an appropriate acceleration voltage.

  • Analysis: The resulting images will show the nanoparticles with a dark background. Micelles will typically appear as small, spherical structures, while liposomes will be visible as larger, often spherical vesicles, and their lamellar structure may be discernible.[19][20]

Conclusion and Future Perspectives

Ricinelaidic acid sodium salt presents itself as a versatile and valuable excipient for the development of drug delivery systems. Its inherent surfactant properties enable the straightforward formulation of micelles for solubilizing hydrophobic drugs. Furthermore, its ability to be incorporated into lipid bilayers offers a means to modulate the characteristics of liposomes. The protocols detailed in this guide provide a solid foundation for researchers to explore and harness the potential of this compound. Future research should focus on determining the critical micelle concentration of Ricinelaidic acid sodium salt under various conditions, evaluating its in-vivo biocompatibility and toxicity, and exploring its efficacy in delivering a wide range of therapeutic agents.

References

  • ResearchGate. (2011). Vegetable Oil-based Ricinelaidic Acid Organogels-Phase Behavior, Microstructure, and Rheology. Retrieved from [Link]

  • PubMed. (2026). Development and Characterization of Ricinoleic Acid-Loaded Chitosan Nanoparticles for Targeted Hepatoprotective Drug Delivery. Retrieved from [Link]

  • PubChem. (n.d.). Sodium Ricinoleate. Retrieved from [Link]

  • ResearchGate. (2026). Development and Characterization of Ricinoleic Acid-Loaded Chitosan Nanoparticles for Targeted Hepatoprotective Drug Delivery. Retrieved from [Link]

  • Grokipedia. (n.d.). Ricinelaidic acid. Retrieved from [Link]

  • PubChem. (n.d.). Ricinoleic acid, monosodium salt, (+)-. Retrieved from [Link]

  • PubMed. (2022). Utilizing in vitro drug release assays to predict in vivo drug retention in micelles. Retrieved from [Link]

  • NIH. (n.d.). Strategies to improve micelle stability for drug delivery. Retrieved from [Link]

  • PubMed. (2018). Imaging of Liposomes by Transmission Electron Microscopy. Retrieved from [Link]

  • NIH. (n.d.). Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. Retrieved from [Link]

  • PubMed Central. (n.d.). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Retrieved from [Link]

  • ResearchGate. (2018). Preparation, Purification, and Use of Fatty Acid-containing Liposomes. Retrieved from [Link]

  • Protochips. (n.d.). AP45: Imaging Liposomes in Liquid with Transmission Electron Microscopy. Retrieved from [Link]

  • ResearchGate. (2025). Toxicology and pharmacology of sodium ricinoleate. Retrieved from [Link]

  • ResearchGate. (2014). How could I measure drug loading in Micellar drug delivery systems?. Retrieved from [Link]

  • Center for the Environmental Implications of NanoTechnology. (n.d.). NIST-NCL Protocol Measuring the Size of Nanoparticles in Aqueous Media Using Batch-Mode Dynamic Light Scattering. Retrieved from [Link]

  • ResearchGate. (2025). Drug Loading of Polymeric Micelles. Retrieved from [Link]

  • Nanoscale Advances (RSC Publishing). (n.d.). A simple, scalable protocol for the synthesis of ricinoleic acid-functionalised superparamagnetic nanoparticles with tunable size, shape, and hydrophobic or hydrophilic properties. Retrieved from [Link]

  • ResearchGate. (2025). Imaging of Liposomes by Transmission Electron Microscopy. Retrieved from [Link]

  • Wyatt Technology. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]

  • Wikipedia. (n.d.). Ricinoleic acid. Retrieved from [Link]

  • ScienceDirect. (2024). Oral delivery of stabilized lipid nanoparticles for nucleic acid therapeutics. Retrieved from [Link]

  • International Journal of Drug Delivery Technology. (n.d.). Volume13,Issue4. Retrieved from [Link]

  • NIH. (n.d.). A Versatile Polymer Micelle Drug Delivery System for Encapsulation and In Vivo Stabilization of Hydrophobic Anticancer Drugs. Retrieved from [Link]

  • MDPI. (2023). Non-Steroidal Anti-Inflammatory Drugs Loaded to Micelles for the Modulation of Their Water Solubility. Retrieved from [Link]

  • ChemRxiv. (n.d.). Simple, scalable production of ricinoleic acid-functionalized superparamagnetic nanoparticles, size. Retrieved from [Link]

  • R Discovery. (2025). Optimizing hydrophilic drug incorporation into SEDDS using dry reverse micelles: a comparative study of preparation methods. Retrieved from [Link]

  • LipsoBio. (2023). Visualization of Liposomes by Transmission Electron Microscopy (TEM). Retrieved from [Link]

  • MDPI. (n.d.). Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) A simple, scalable protocol for the synthesis of ricinoleic acid-functionalised, size- and shape-tunable, hydrophobic and hydrophilic superparamagnetic nanoparticles. Retrieved from [Link]

  • NIH. (2022). Liposomes: structure, composition, types, and clinical applications. Retrieved from [Link]

  • ResearchGate. (2025). Polymeric micelles in drug delivery: An insight of the techniques for their characterization and assessment in biorelevant conditions. Retrieved from [Link]

  • NIH. (2025). Characterisation and In Vitro Drug Release Profiles of Oleanolic Acid- and Asiatic Acid-Loaded Solid Lipid Nanoparticles (SLNs) for Oral Administration. Retrieved from [Link]

  • Adamala Lab. (2018). Preparation, Purification, and Use of Fatty Acid-containing Liposomes. Retrieved from [Link]

  • protocols.io. (2023). Synthesis of anionic and cationic unilamellar liposome nanoparticles using a thin film dispersed h. Retrieved from [Link]

  • A Simple Approach to Preparation of Surfactant Nano-Micelles Loaded Drugs. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Follicular drug delivery. Retrieved from [Link]

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Ricinelaidic acid sodium salt as a stabilizer for oil-in-water emulsions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Ricinelaidic Acid Sodium Salt as a High-Performance Stabilizer for Oil-in-Water Emulsions

Introduction: The Critical Role of Stabilizers in Emulsion Technology

Oil-in-water (O/W) emulsions—dispersions of oil droplets within a continuous aqueous phase—are fundamental to a vast array of applications, from pharmaceutical drug delivery systems and nutraceuticals to advanced cosmetics and specialty foods.[1] The inherent thermodynamic instability of these systems, which drives the immiscible oil and water phases to separate over time, necessitates the use of stabilizing agents.[2] Emulsifiers are amphiphilic molecules that adsorb at the oil-water interface, forming a protective film that lowers interfacial tension and prevents droplet coalescence.[2][3]

This document provides a comprehensive technical guide to utilizing Ricinelaidic Acid Sodium Salt (Sodium (E)-12-hydroxyoctadec-9-enoate) as a primary stabilizer for O/W emulsions. Ricinelaidic acid is the trans-isomer of the more common ricinoleic acid. Its unique molecular structure, featuring a hydrophilic carboxylate head group, a hydroxyl group at the C12 position, and a long lipophilic hydrocarbon tail with a trans-double bond, imparts distinct interfacial properties.[4][5] This guide will elucidate the stabilization mechanism, provide detailed protocols for emulsion preparation and characterization, and offer insights into optimizing formulation parameters for researchers, scientists, and drug development professionals.

The Stabilization Mechanism of Ricinelaidic Acid Sodium Salt

The efficacy of Ricinelaidic Acid Sodium Salt as an O/W stabilizer stems from its amphiphilic nature and molecular geometry. When introduced into an oil and water system, the molecule orients itself at the interface to minimize free energy.

  • Lipophilic Tail: The 18-carbon hydrocarbon chain, being nonpolar, preferentially partitions into the oil phase.

  • Hydrophilic Head: The anionic carboxylate group (-COO⁻Na⁺) and the polar hydroxyl group (-OH) are strongly attracted to the continuous aqueous phase.

This orientation creates a stabilizing interfacial film around each oil droplet.[6] The stabilization is achieved through two primary mechanisms:

  • Reduction of Interfacial Tension: By satisfying the partitioning preferences of its molecular segments, the emulsifier reduces the energetic penalty of the oil-water interface, facilitating the formation of smaller droplets during homogenization.[2]

  • Inter-droplet Repulsion:

    • Electrostatic Repulsion: The anionic carboxylate head groups create a negative surface charge on the oil droplets. This leads to strong repulsive electrostatic forces between adjacent droplets, preventing them from approaching and coalescing.

    • Steric Hindrance: The adsorbed layer of emulsifier molecules forms a physical barrier that further hinders close contact between droplets. The specific trans configuration of the double bond in ricinelaidic acid may influence the packing density and rigidity of this interfacial film, potentially offering enhanced steric stability compared to its cis-isomer.[5]

Below is a diagram illustrating this molecular arrangement at the oil-water interface.

G Oil Oil Stabilizer Ricinelaidic Acid Sodium Salt Stabilizer->Oil Lipophilic Tail (Enters Oil) Water Water (Continuous Phase) Stabilizer->Water

Caption: Molecular orientation of Ricinelaidic Acid Sodium Salt at the oil-water interface.

Key Parameters for Formulation Design

The stability and physical properties of the final emulsion are highly dependent on several key formulation and process parameters. Optimization of these factors is crucial for developing a robust and reliable product.

ParameterInfluence on Emulsion PropertiesRationale & Expert Insights
Stabilizer Concentration Directly impacts droplet size and long-term stability.Below the Critical Micelle Concentration (CMC), insufficient interfacial coverage leads to instability. Above the CMC, excess stabilizer forms micelles in the aqueous phase. A concentration range of 0.5-5.0% (w/w) is a typical starting point for optimization.[7]
Oil Phase Volume Fraction (Φ) Affects viscosity, droplet size, and stability type (e.g., creaming vs. sedimentation).For O/W emulsions, typical Φ ranges from 0.1 to 0.6. Higher oil content increases viscosity but can also increase the likelihood of coalescence if stabilizer concentration is not proportionally increased.
pH of Aqueous Phase Governs the ionization state of the carboxylate head group and surface charge.As an anionic surfactant, Ricinelaidic Acid Sodium Salt is most effective in neutral to alkaline conditions (pH > 7.0), where the carboxyl group is fully deprotonated, maximizing electrostatic repulsion.[8]
Ionic Strength High salt concentrations can shield the surface charge, reducing electrostatic repulsion.The presence of multivalent cations (e.g., Ca²⁺, Mg²⁺) can be particularly destabilizing, as they can form insoluble salts with the carboxylate head. Use of deionized water and chelating agents (e.g., EDTA) may be necessary.
Homogenization Energy Determines the initial droplet size distribution.Higher energy input (e.g., higher pressure in a microfluidizer or longer sonication time) generally produces smaller droplets, leading to enhanced stability against creaming and coalescence. However, excessive energy can sometimes lead to over-processing.

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water Emulsion

This protocol describes a general method for preparing a 20% oil-in-water (w/w) emulsion stabilized by Ricinelaidic Acid Sodium Salt using a high-shear homogenizer.

Materials:

  • Ricinelaidic Acid Sodium Salt

  • Deionized water (Aqueous Phase)

  • Medium-chain triglyceride (MCT) oil or other desired oil (Oil Phase)

  • Beakers, magnetic stirrer, and hot plate

  • High-shear homogenizer (e.g., rotor-stator type)

  • Analytical balance

Workflow Diagram:

Caption: Workflow for the preparation of an O/W emulsion.

Step-by-Step Methodology:

  • Prepare the Aqueous Phase:

    • For a 100 g batch, weigh 78 g of deionized water into a beaker.

    • Add 2 g of Ricinelaidic Acid Sodium Salt (for a 2% w/w concentration).

    • Place the beaker on a hot plate with a magnetic stirrer and heat to 70°C while stirring until the stabilizer is fully dissolved.

    • Rationale: Heating ensures complete dissolution of the stabilizer and reduces the viscosity mismatch between the two phases.[9]

  • Prepare the Oil Phase:

    • In a separate beaker, weigh 20 g of the desired oil.

    • Heat the oil phase to 70°C.

    • Rationale: Matching the temperature of both phases prevents thermal shock and potential precipitation of the stabilizer upon mixing.

  • Form the Coarse Emulsion:

    • While maintaining the temperature, slowly add the oil phase to the aqueous phase under continuous gentle stirring. A milky white, low-viscosity pre-emulsion will form.

    • Rationale: This step creates a coarse dispersion that can be more efficiently processed by the high-shear homogenizer.[10]

  • High-Shear Homogenization:

    • Immediately transfer the warm pre-emulsion to the vessel of a high-shear homogenizer.

    • Homogenize at a speed of 10,000-20,000 rpm for 3-5 minutes.[9]

    • Rationale: The high mechanical energy input breaks down the large oil droplets into the sub-micron or micron range, creating a large interfacial area that is stabilized by the emulsifier.

  • Cooling:

    • Transfer the emulsion to a beaker and allow it to cool to room temperature under gentle, continuous stirring.

    • Rationale: Gentle stirring during cooling prevents creaming or coalescence while the system equilibrates. Rapid, uncontrolled cooling can induce instability.

  • Final Storage:

    • Transfer the final emulsion to a sealed container and store for characterization.

Protocol 2: Emulsion Characterization

Characterization is essential to validate the success of the preparation protocol and to quantify the physical properties of the emulsion.[11]

A. Droplet Size and Polydispersity Index (PDI) Measurement:

  • Instrument: Dynamic Light Scattering (DLS) or Laser Diffraction.

  • Method:

    • Dilute the emulsion sample significantly with deionized water (typically a factor of 100-1000) to avoid multiple scattering effects.

    • Gently mix the diluted sample.

    • Transfer to the instrument cuvette and measure the z-average diameter and PDI.

  • Interpretation: A smaller mean droplet size (e.g., < 1 µm) and a low PDI (< 0.3) are indicative of a well-homogenized and uniform emulsion that is likely to exhibit greater stability.[12]

B. Zeta Potential Measurement:

  • Instrument: Zeta potential analyzer (utilizing electrophoretic light scattering).

  • Method:

    • Dilute the emulsion sample with deionized water as for DLS.

    • Inject the sample into the specialized measurement cell.

    • Apply an electric field and measure the particle velocity to determine the zeta potential.

  • Interpretation: For electrostatically stabilized emulsions, a zeta potential with a magnitude greater than |30 mV| (i.e., more negative than -30 mV for anionic stabilizers) is generally considered indicative of good colloidal stability.[11]

C. Viscosity Measurement:

  • Instrument: Rotational viscometer or rheometer.

  • Method:

    • Place an appropriate volume of the undiluted emulsion into the instrument's sample cup.

    • Measure the viscosity at a defined shear rate and temperature. A shear rate sweep can reveal if the emulsion is Newtonian or shear-thinning.

  • Interpretation: Viscosity provides insight into the texture and flow behavior of the emulsion. An increase in viscosity can slow down droplet movement (Brownian motion), thus hindering coalescence and improving stability.[13]

Protocol 3: Emulsion Stability Assessment

Stability testing predicts the long-term shelf-life of the emulsion.

A. Accelerated Stability via Centrifugation:

  • Method:

    • Place 10 mL of the emulsion in a centrifuge tube.

    • Centrifuge at 3000-5000 x g for 30 minutes.

    • Visually inspect for any signs of phase separation (a clear water layer) or creaming (a concentrated white layer at the top).

  • Interpretation: A stable emulsion will show no visible signs of separation. This is a rapid method to screen for unstable formulations.[11]

B. Thermal Cycling Stress Test:

  • Method:

    • Store the emulsion samples in sealed containers.

    • Subject the samples to several cycles of temperature changes (e.g., 4°C for 24 hours followed by 40°C for 24 hours).

    • After 3-5 cycles, visually inspect the samples and re-characterize droplet size and PDI.

  • Interpretation: Significant changes in appearance or droplet size indicate that the emulsion is susceptible to temperature-induced instability mechanisms like coalescence.

Safety and Handling

While Ricinelaidic Acid Sodium Salt is generally considered to have low toxicity, proper laboratory safety practices are essential.[14]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the powder and resulting emulsions.[15]

  • Handling: Avoid generating dust when handling the powdered stabilizer. Use a fume hood or local exhaust ventilation if necessary.[14]

  • Storage: Store the stabilizer in a tightly closed container in a dry, well-ventilated place away from strong oxidizing agents.[15][16]

  • Spills: For small spills of the powder, dampen with water to avoid dust and transfer to a suitable container for disposal.[8]

References

  • PubChem. (n.d.). Sodium Ricinoleate. National Center for Biotechnology Information. Retrieved from [Link]

  • Elveflow. (2024). Water-in-Oil Emulsions: Mechanisms, Applications, and Innovations. Retrieved from [Link]

  • PubChem. (n.d.). Ricinoleic acid, monosodium salt, (+)-. National Center for Biotechnology Information. Retrieved from [Link]

  • COSMILE Europe. (n.d.). SODIUM RICINOLEATE. Retrieved from [Link]

  • Wiley. (n.d.). ricinoleic acid, sodium salt. SpectraBase. Retrieved from [Link]

  • ResearchGate. (2015). What are the steps to take in creating oil in water emulsions. And all the reagents to be used?. Retrieved from [Link]

  • ResearchGate. (2011). Vegetable Oil-based Ricinelaidic Acid Organogels-Phase Behavior, Microstructure, and Rheology. Retrieved from [Link]

  • MDPI. (2022). Characterization of Physicochemical Properties of Oil-in-Water Emulsions Stabilized by Tremella fuciformis Polysaccharides. Retrieved from [Link]

  • AOCS. (2024). Emulsions: making oil and water mix. Retrieved from [Link]

  • MDPI. (n.d.). The Formation, Stabilization and Separation of Oil–Water Emulsions: A Review. Retrieved from [Link]

  • ResearchGate. (2025). Characterization of Oil-Water Emulsion and Its Use in Enhanced Oil Recovery. Retrieved from [Link]

  • PubMed Central. (n.d.). Formulation and Preparation of Water-In-Oil-In-Water Emulsions Loaded with a Phenolic-Rich Inner Aqueous Phase by Application of High Energy Emulsification Methods. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanisms of Stabilization of Water-in-Crude Oil Emulsions. Retrieved from [Link]

  • PubMed. (n.d.). Systematic characterization of oil-in-water emulsions for formulation design. Retrieved from [Link]

  • Google Patents. (n.d.). CN101406429A - Oil-in-water emulsion and preparation method thereof.
  • ACS Publications. (n.d.). Characterization of Oil−Water Emulsion and Its Use in Enhanced Oil Recovery. Retrieved from [Link]

  • ResearchGate. (2025). Stability mechanisms of liquid water-in-oil emulsions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of oxidized ricinoleic acid esters as antimicrobial and emulsifier compounds. Retrieved from [Link]

  • Let's Make Beauty. (2025). How to Formulate Water-in-Oil Emulsions. Retrieved from [Link]

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Application Note & Protocols: Development of Antimicrobial Coatings Using Ricinelaidic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The proliferation of microbial pathogens on surfaces presents a significant challenge in healthcare, food processing, and public environments. Antimicrobial coatings offer a proactive strategy to mitigate surface contamination and reduce the transmission of infectious agents. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation, application, and evaluation of novel antimicrobial coatings utilizing Ricinelaidic acid sodium salt. Ricinelaidic acid, the trans-isomer of ricinoleic acid derived from castor oil, and its corresponding salt, are recognized for their bactericidal properties.[1][2][3] This guide details the proposed mechanism of action, step-by-step protocols for coating development, and standardized methodologies for quantifying antimicrobial efficacy, grounded in authoritative standards such as ISO 22196.

Scientific Background & Mechanism of Action

Fatty acids and their salts are well-established as effective antimicrobial agents.[4][5][6] Their primary mode of action involves the disruption of the microbial cell membrane, a critical component for cellular integrity and function.[7][8][9] Ricinelaidic acid sodium salt, as an amphiphilic molecule, integrates into the phospholipid bilayer of the bacterial membrane.

The proposed mechanism involves several key steps:

  • Adsorption and Intercalation: The hydrophobic carbon tail of the ricinoleate molecule inserts into the lipid bilayer, while the polar carboxylate head group remains at the aqueous interface.

  • Membrane Destabilization: This insertion disrupts the ordered structure of the membrane, increasing its fluidity and permeability.[4][9]

  • Leakage of Cellular Contents: The compromised membrane integrity leads to the leakage of essential intracellular components, such as ions (K+), metabolites, and nucleic acids.

  • Inhibition of Cellular Processes: Disruption of the membrane potential and loss of essential components inhibits critical cellular processes, including energy production and nutrient transport, ultimately leading to cell lysis and death.[5][9]

This multi-targeted physical disruption is advantageous as it is less likely to induce microbial resistance compared to antibiotics that target specific metabolic pathways.[8]

contents Ions, Metabolites, Nucleic Acids membrane_bg->contents 2. Membrane Destabilization & Increased Permeability RAS Ricinelaidic Acid Sodium Salt RAS->membrane_bg lysis Cell Lysis & Death contents->lysis

Caption: Proposed mechanism of Ricinelaidic acid sodium salt on bacterial cell membranes.

Formulation of Antimicrobial Coatings

This section details the preparation of a model antimicrobial coating. The formulation involves the synthesis of the active agent, Ricinelaidic acid sodium salt, and its incorporation into a biocompatible polymer matrix. Sodium alginate is chosen here as a representative, widely-used hydrogel polymer suitable for creating coatings.[10]

Materials & Reagents
Material/ReagentGradeRecommended Supplier
Ricinelaidic Acid (Elaidic acid, 12-hydroxy-)≥98%Sigma-Aldrich, Cayman Chemical
Sodium Hydroxide (NaOH)ACS Reagent GradeFisher Scientific
Sodium Alginate (Low viscosity)High PurityMilliporeSigma, Alfa Aesar
GlycerolUSP GradeVWR
Deionized (DI) Water18.2 MΩ·cmIn-house purification system
Ethanol200 Proof, AnhydrousDecon Labs
Test Substrates (e.g., glass slides, polystyrene)SterileVaries by application
Protocol 2.2: Synthesis of Ricinelaidic Acid Sodium Salt

Scientist's Note: This protocol describes a standard saponification reaction to convert the free fatty acid into its more water-soluble sodium salt, which is crucial for homogeneous incorporation into aqueous polymer solutions.

  • Preparation: In a 250 mL beaker, dissolve 10 g of Ricinelaidic acid in 100 mL of anhydrous ethanol with gentle stirring.

  • Saponification: Prepare a stoichiometric equivalent of 1 M NaOH solution. Slowly add the NaOH solution dropwise to the ethanolic Ricinelaidic acid solution while stirring continuously at room temperature.

  • Reaction Monitoring: Monitor the pH of the solution. The reaction is complete when the pH stabilizes between 8.0 and 9.0.

  • Solvent Removal: Remove the ethanol solvent using a rotary evaporator at 40°C until a viscous paste or solid powder is obtained.

  • Drying: Dry the resulting Ricinelaidic acid sodium salt in a vacuum oven at 50°C for 24 hours to remove residual moisture.

  • Storage: Store the dried salt in a desiccator at room temperature.

Protocol 2.3: Preparation of a Sodium Alginate-Based Coating Formulation

Rationale: This protocol creates a coating solution where the active agent is physically entrapped within a polymer matrix. Glycerol acts as a plasticizer to improve flexibility and prevent cracking upon drying.[10] The concentration of the active agent should be optimized based on desired efficacy and application.

  • Polymer Solution Preparation: Prepare a 1.0% (w/v) sodium alginate stock solution by slowly adding 1.0 g of sodium alginate and 0.3 g of glycerol to 99 mL of DI water under vigorous stirring.[10] Continue stirring for 4-6 hours until a clear, homogeneous solution is formed.

  • Active Agent Incorporation: Prepare a stock solution of Ricinelaidic acid sodium salt (e.g., 100 mg/mL) in DI water.

  • Formulation: To the sodium alginate solution, add the active agent stock solution to achieve the desired final concentration (e.g., 0.5%, 1.0%, 3.0% w/w relative to the dry weight of alginate).

  • Homogenization: Mix the solution thoroughly. To eliminate entrapped air bubbles, sonicate the mixture in an ultrasonic bath for 15 minutes.[10] The final coating solution is now ready for application.

Table 1: Example Coating Formulations
Formulation IDSodium Alginate (g)Glycerol (g)Ricinelaidic Acid Sodium Salt (mg)Final Active Agent % (w/w of polymer)
SA-RAS-0.50.40.1220.5%
SA-RAS-1.00.40.1241.0%
SA-RAS-3.00.40.12123.0%
SA-Control0.40.1200%

Application and Evaluation of Antimicrobial Coatings

This section outlines the procedures for applying the formulated coating to a surface and the subsequent standardized testing to quantify its antimicrobial efficacy.

Protocol 3.1: Coating Application via Dip-Coating
  • Substrate Preparation: Clean test substrates (e.g., 50 mm x 50 mm glass slides) by sonicating in ethanol for 15 minutes, followed by rinsing with DI water and drying under a stream of nitrogen.

  • Application: Immerse the cleaned substrate into the coating formulation for 60 seconds.

  • Withdrawal: Withdraw the substrate at a slow, constant rate (e.g., 1 mm/s) to ensure a uniform coating.

  • Drying: Dry the coated substrates in a sterile environment, such as a laminar flow hood, at room temperature for 24 hours, followed by drying in a low-temperature oven (45°C) for 48 hours.[10]

  • Sterilization (Optional): If required, sterilize the coated surfaces using UV irradiation. Note: Test for potential degradation of the active agent by UV light.

A Prepare Coating Formulation (Protocol 2.3) C Dip-Coat Substrate (Protocol 3.1) A->C B Clean & Prepare Test Substrate B->C D Dry Coated Substrate C->D E Characterize Physicochemical Properties D->E F Test Antimicrobial Efficacy (Protocol 3.2) D->F cluster_prep Preparation cluster_procedure Test Procedure (24h Incubation) cluster_analysis Analysis A Prepare Bacterial Inoculum (~5x10^5 CFU/mL) B Inoculate Control & Test Surfaces (0.4 mL) A->B C Cover with sterile film (40x40 mm) B->C D Incubate at 35°C, >90% RH C->D E Recover Bacteria in Neutralizer Broth D->E F Perform Serial Dilutions & Plate on Agar E->F G Incubate Plates & Count Colonies (CFU) F->G H Calculate Antimicrobial Activity (R) G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Ricinelaidic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ricinelaidic acid sodium salt. This document is designed for researchers, scientists, and drug development professionals who are navigating the experimental use of this unique fatty acid salt. We understand that realizing the full potential of this compound in your research—be it for studying LTB4 receptor signaling or developing novel therapeutics—hinges on proper handling and preparation.[1] Solubility issues are a common yet surmountable hurdle.

This guide moves beyond simple instructions to explain the underlying chemical principles governing the solubility of Ricinelaidic acid sodium salt. By understanding the "why" behind each step, you will be empowered to troubleshoot effectively and ensure the reproducibility and validity of your experimental results.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the most common initial questions regarding Ricinelaidic acid sodium salt.

Q1: What is Ricinelaidic acid sodium salt and why is it used in research?

Ricinelaidic acid is the trans-isomer of the naturally occurring ricinoleic acid.[2] It is a long-chain hydroxy unsaturated fatty acid.[1] The sodium salt form is generally used in research to improve its solubility in aqueous solutions compared to the free acid form.[3][4] Its primary recognized role in biochemical research is as a selective antagonist of the leukotriene B4 (LTB4) receptor, making it a valuable tool for studying inflammation and immune responses.[1]

Q2: Why is solubility a common issue with this compound?

The solubility challenge stems from its amphiphilic nature. The molecule has two distinct parts:

  • A long, nonpolar hydrocarbon tail (18 carbons) that is hydrophobic (water-repelling).[1]

  • A polar, ionic carboxylate "head" (-COO⁻Na⁺) that is hydrophilic (water-attracting).[3]

This dual character means that in water, the molecules tend to arrange themselves into microscopic spheres called micelles , where the hydrophobic tails cluster together on the inside, away from the water, and the hydrophilic heads form the outer surface.[3] While this is a form of dissolution, it can sequester the molecule and affect its availability in experiments. Furthermore, its solubility is highly sensitive to the chemical environment, particularly pH and the presence of other ions.

Q3: What are the primary recommended solvents for Ricinelaidic acid sodium salt?

As a sodium salt of a fatty acid, it is generally soluble in water and alcohols.[5][6][7] However, for creating high-concentration stock solutions, organic solvents are often more reliable. The parent free acid, Ricinelaidic acid, is soluble in several organic solvents, which provides a good starting point for the salt form as well.[1]

SolventReported Solubility (Parent Acid/Related Compounds)Application Notes
Water Soluble, but can form viscous solutions or micelles.[5][8]Suitable for final working solutions. Requires careful pH control.
Ethanol Miscible (for the parent acid).[1]Excellent for creating high-concentration stock solutions.[9]
DMSO 2 mg/mL (for the parent acid).[1]Good for stock solutions, but final concentration in cell culture should be low (<0.5%) to avoid cytotoxicity.[9]
Methanol Soluble (for similar sodium oleate).[10]Can be used for stock solutions; less common than ethanol but may be less toxic to some cell lines.[11]
Q4: What is the expected pH of an aqueous solution of Ricinelaidic acid sodium salt?

Aqueous solutions of fatty acid sodium salts are alkaline, with a pH typically greater than 7.0.[5][6] This is due to the hydrolysis of the ricinelaidate anion, which acts as a weak base, reacting with water to produce hydroxide ions (OH⁻). It is critical to maintain this alkaline pH, as acidification will convert the soluble sodium salt back into its insoluble free fatty acid form, causing it to precipitate out of solution.[3]

Troubleshooting Guide: From Problem to Protocol

This section provides a systematic approach to diagnosing and solving common solubility problems.

Problem 1: The powder won't dissolve in my aqueous buffer, or the solution remains cloudy.
  • Underlying Cause & Scientific Rationale: This issue often arises from three main factors. First, the dissolution of long-chain fatty acid salts can be slow and may require energy input (heat or sonication) to break up the solid lattice and encourage solvation. Second, the buffer's pH might be too low (neutral or acidic). If the pH drops, the carboxylate head group (-COO⁻) will be protonated to form the uncharged carboxylic acid (-COOH), which is significantly less water-soluble and will precipitate.[3] Third, the presence of divalent cations like calcium (Ca²⁺) or magnesium (Mg²⁺) in many cell culture media can lead to the formation of insoluble calcium or magnesium salts of the fatty acid.

  • Step-by-Step Solutions:

    • Increase Temperature: Gently warm the solution in a water bath (e.g., 40-70°C).[9][12] This increases the kinetic energy of the molecules, promoting faster dissolution. Do not boil, as this could degrade the compound.

    • Apply Mechanical Energy: Use a vortex mixer for several minutes. For more resistant clumps, sonication is highly effective at breaking apart aggregates and improving solubility.[13]

    • Verify and Adjust pH: Check the pH of your solution. It should be alkaline.[6] If it is neutral or acidic, add a small amount of dilute NaOH (e.g., 0.1 M) dropwise until the solution clears and the pH is slightly basic (pH 8-9).

    • Start with Purified Water: Prepare your initial concentrated stock in high-purity, deionized water before diluting it into a complex buffer or medium to avoid issues with divalent cations.

Problem 2: My stock solution, prepared in an organic solvent, precipitates when diluted into my aqueous medium.
  • Underlying Cause & Scientific Rationale: This is a classic issue known as "crashing out."[14] The compound is stable in the high-concentration organic solvent, but when it is rapidly introduced into the aqueous medium, the local concentration of the organic solvent drops dramatically. The fatty acid salt is now in an environment where it is poorly soluble at that high, localized concentration, causing it to precipitate before it can disperse.

  • Step-by-Step Solutions:

    • Slow, Dropwise Addition: Add the organic stock solution to the aqueous medium very slowly, drop by drop, while the medium is being vigorously stirred or vortexed.[14] This prevents localized supersaturation and allows the molecules to disperse evenly.

    • Pre-warm the Medium: Having the aqueous medium at a slightly elevated temperature (e.g., 37°C) can help maintain solubility during the dilution process.

    • Use a Carrier Protein (Essential for Cell Culture): For any in vitro biological experiment, Ricinelaidic acid should be complexed with Bovine Serum Albumin (BSA). BSA binds to the fatty acid, acting as a physiological carrier that not only dramatically increases its solubility and stability in culture medium but also facilitates its uptake by cells.[9][11]

Problem 3: My solution is clear initially but becomes cloudy or precipitates over time.
  • Underlying Cause & Scientific Rationale: This instability can be due to a gradual drop in pH, often caused by the absorption of atmospheric CO₂, which forms carbonic acid in water. It can also be due to temperature changes; a solution prepared warm may precipitate upon cooling to room temperature or 4°C.

  • Step-by-Step Solutions:

    • Storage Conditions: Store stock solutions tightly capped to minimize CO₂ exposure.[15] For long-term storage, aliquoting and freezing at -20°C is recommended.[1]

    • Re-warming: If precipitation occurs upon cooling, gently warm the solution before use to redissolve the compound. Always check for clarity before adding it to an experiment.

    • pH Buffering: Ensure your final working solution is adequately buffered to the desired alkaline pH range to maintain stability over the course of the experiment.

Visual Troubleshooting and Workflow

To aid in your experimental design, the following diagrams illustrate key concepts and decision-making processes.

G cluster_prep Solution Preparation cluster_aqueous Aqueous Method cluster_organic Organic Stock Method cluster_dilution Working Solution start Start: Weigh Ricinelaidic Acid Sodium Salt choose_solvent Choose Solvent System start->choose_solvent add_water Add Purified Water/Buffer choose_solvent->add_water Aqueous Buffer add_organic Add Ethanol or DMSO choose_solvent->add_organic Organic Solvent dissolve Attempt to Dissolve (Vortex/Stir) add_water->dissolve check_clear Is Solution Clear? dissolve->check_clear success Solution Ready for Use or Dilution check_clear->success Yes troubleshoot_aq Troubleshoot: 1. Gently Heat (40-70°C) 2. Sonicate 3. Check/Adjust pH (>7.5) check_clear->troubleshoot_aq No/Cloudy dissolve_org Dissolve to Create Stock Solution add_organic->dissolve_org dilute Dilute Stock into Final Medium dissolve_org->dilute success->dilute troubleshoot_aq->check_clear Re-evaluate check_precipitate Precipitate Forms? dilute->check_precipitate final_success Final Working Solution Ready check_precipitate->final_success No troubleshoot_dil Troubleshoot: 1. Slow Dropwise Addition 2. Vigorous Stirring 3. Pre-warm Medium 4. Use BSA as Carrier check_precipitate->troubleshoot_dil Yes ('Crashing Out') troubleshoot_dil->dilute Retry Dilution

Caption: Troubleshooting workflow for dissolving Ricinelaidic acid sodium salt.

ph_effect cluster_ph Effect of pH on Solubility insoluble Insoluble Free Acid R-COOH (Precipitates) soluble Soluble Sodium Salt R-COO⁻ Na⁺ (Dissolved) insoluble->soluble Add Base (e.g., NaOH) pH increases soluble->insoluble Add Acid (e.g., HCl, CO₂) pH decreases

Caption: The pH-dependent equilibrium of Ricinelaidic acid sodium salt in solution.

Validated Experimental Protocols

Here we provide detailed, step-by-step methodologies for common preparations.

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol is suitable for applications where an organic solvent is undesirable.

  • Preparation: Calculate the mass of Ricinelaidic acid sodium salt needed for your desired volume (Molar Mass: ~320.4 g/mol ).[6]

  • Initial Dissolution: Add the weighed powder to a sterile container. Add approximately 80% of the final volume of high-purity, sterile water.

  • Facilitate Solubilization: Place the container in a sonicator bath or a water bath set to 50°C.[9] Intermittently vortex the solution until all visible particulate matter has dissolved. The solution should become clear.

  • pH Check: Once the solution has cooled to room temperature, check the pH. It should be alkaline. If needed, adjust to pH 8.0-9.0 with 0.1 M NaOH.

  • Final Volume: Add water to reach the final desired volume and sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Storage: Store in sterile, tightly sealed aliquots at -20°C.

Protocol 2: Preparation of a 100 mM Stock Solution in Ethanol

This is the recommended method for creating a highly concentrated stock for long-term storage and subsequent dilution.

  • Preparation: Weigh the required amount of Ricinelaidic acid sodium salt in a sterile, chemical-resistant tube (e.g., glass or polypropylene).

  • Dissolution: Add the appropriate volume of 100% ethanol.

  • Mixing: Cap the tube tightly and vortex at room temperature. Gentle warming to 37°C can be applied if dissolution is slow. The salt should dissolve readily in ethanol to form a clear solution.[13]

  • Storage: Store this stock solution at -20°C in tightly sealed aliquots to prevent evaporation.

Protocol 3: Preparation of a 5 mM Fatty Acid:BSA Working Solution (5:1 Molar Ratio) for Cell Culture

This protocol is critical for ensuring solubility, stability, and biological relevance in cell culture experiments.

  • Prepare BSA Solution: Prepare a 1 mM solution of fatty acid-free BSA in sterile PBS or serum-free culture medium. Warm this solution to 37°C in a water bath.

  • Prepare Fatty Acid Stock: Take your 100 mM Ricinelaidic acid sodium salt stock in ethanol (from Protocol 2).

  • Complexation: While gently stirring or swirling the warm BSA solution, add the ethanol stock of the fatty acid dropwise to achieve the final desired fatty acid concentration of 5 mM. The slow addition to the warm protein solution is crucial to prevent precipitation and allow for proper binding.[14]

  • Incubation: Continue to incubate the mixture at 37°C for 30-60 minutes with gentle agitation to ensure complete complexation.

  • Sterilization and Use: The final solution should be clear. Sterilize using a 0.22 µm filter. This FA:BSA complex is now ready to be diluted to the final treatment concentration in your complete cell culture medium.

References
  • Grokipedia. (n.d.). Ricinelaidic acid.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). RICINOLEIC ACID, SODIUM SALT. CAMEO Chemicals.
  • Wikipedia. (2023). Ricinoleic acid. Retrieved from [Link]

  • PubChem. (n.d.). Sodium Ricinoleate. National Center for Biotechnology Information. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). SALTS OF FATTY ACIDS. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). Lipids. Retrieved from [Link]

  • PubChem. (n.d.). Ricinoleic acid, monosodium salt, (+)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Gaginella, T. S., et al. (1977). Ricinoleic acid effect on the electrical activity of the small intestine in rabbits. Gut, 18(8), 640–644. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). How do I dissolve sodium oleate in distilled water. Retrieved from [Link]

  • Cnop, M., et al. (2018). Cell culture models of fatty acid overload: Problems and solutions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1863(5), 543-551. Retrieved from [Link]

  • Wikipedia. (2023). Sodium salt. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ricinelaidic acid lactone. Retrieved from [Link]

  • Burdock, G. A., & Carabin, I. G. (2007). Toxicology and pharmacology of sodium ricinoleate. Food and Chemical Toxicology, 45(10), 2031-2056. Retrieved from [Link]

  • Li, Y., et al. (2022). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Protein & Cell, 13(12), 941–946. Retrieved from [Link]

  • Ralston, A. W., & Hoerr, C. W. (1942). The Solubilities of the Normal Saturated Fatty Acids. The Journal of Organic Chemistry, 7(6), 546-555. Retrieved from [Link]

  • ResearchGate. (2021). [Troubleshooting] How to dissolve when inducing the formation of cell lipid droplets?. Retrieved from [Link]

  • Reddit. (2021). solubility of fatty acid vs fatty acid salt. Retrieved from [Link]

  • Science Madness. (2017). Synthesis and purification of Sodium oleate. Retrieved from [Link]

  • Davidovich-Pinhas, M., & Barbut, S. (2016). Vegetable Oil-based Ricinelaidic Acid Organogels-Phase Behavior, Microstructure, and Rheology. Food Biophysics, 11(4), 363-372. Retrieved from [Link]

  • Fischer, I. P., et al. (2017). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. PLoS One, 12(4), e0175060. Retrieved from [Link]

  • He, M., et al. (2014). Solubility of sodium soaps in aqueous salt solutions. Journal of Surfactants and Detergents, 17(6), 1147-1153. Retrieved from [Link]

  • Freeman, C. P., & West, D. (1970). Properties of fatty acids in dispersions of emulsified lipid and bile salt and the significance of these properties in fat absorption. British Journal of Nutrition, 24(4), 893-906. Retrieved from [Link]

  • Quora. (2018). Why does solubility of fatty acids decreases as the length chain increases?. Retrieved from [Link]

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Technical Support Center: Enhancing the Antimicrobial Activity of Ricinelaidic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ricinelaidic Acid Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your experiments. Here, we synthesize technical accuracy with field-proven insights to help you unlock the full antimicrobial potential of this unique fatty acid salt.

Frequently Asked Questions (FAQs)

Q1: What is Ricinelaidic acid sodium salt and what are its known antimicrobial properties?

Ricinelaidic acid is the trans isomer of ricinoleic acid, an 18-carbon unsaturated fatty acid with a hydroxyl group at the 12th carbon. As a sodium salt, its solubility in aqueous solutions is improved compared to its free acid form. Fatty acids, in general, are known to possess antimicrobial properties, and research on the closely related ricinoleic acid has demonstrated activity against a range of microorganisms, particularly Gram-positive bacteria like Staphylococcus aureus. The antimicrobial activity of fatty acids is often attributed to their ability to disrupt the bacterial cell membrane.

Q2: What is the likely mechanism of antimicrobial action for Ricinelaidic acid sodium salt?

The primary mechanism of action for many fatty acids, including likely Ricinelaidic acid sodium salt, involves the disruption of the bacterial cell membrane's integrity.[1] This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[2] Additionally, some fatty acids can interfere with cellular processes like fatty acid synthesis.[3] For instance, ricinoleic acid has been shown to alter the cellular membrane fluidity of S. aureus, which can impact the function of membrane-bound proteins crucial for antibiotic resistance.[4][5]

Q3: I am observing limited or no antimicrobial activity with Ricinelaidic acid sodium salt in my initial screens. What could be the reason?

Several factors can influence the apparent antimicrobial activity of fatty acids in in-vitro assays. One of the most critical is the pH of the growth medium. The antimicrobial activity of fatty acids can be highly pH-dependent, with some showing greater potency at acidic pH.[6][7] Another consideration is the potential for the compound to bind to components in the culture medium, such as proteins or lipids, which can reduce its effective concentration. Finally, the inherent susceptibility of the chosen microbial strain is a key factor; some microorganisms are naturally more resistant to the effects of fatty acids.

Q4: Is Ricinelaidic acid sodium salt cytotoxic to mammalian cells?

It is crucial to assess the cytotoxicity of any potential antimicrobial agent to determine its therapeutic window. Studies on ricinoleic acid have shown dose-dependent cytotoxicity to isolated intestinal epithelial cells at concentrations in the range of 0.1-2.0 mM.[8] Derivatives of ricinoleic acid have also been shown to induce DNA damage and cell death in cancer cell lines.[9] Therefore, it is essential to perform cytotoxicity testing on relevant mammalian cell lines in parallel with your antimicrobial assays to establish a safe and effective concentration range. It's important to note that the crude extract from Ricinus communis seeds contains the highly toxic protein ricin, which is a significant concern for mammalian cells.[10] However, purified ricinoleic acid and its salts do not contain ricin.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments, along with step-by-step protocols to address them.

Problem 1: Low or Inconsistent Antimicrobial Activity

You've performed a standard broth microdilution or agar diffusion assay and the antimicrobial effect of Ricinelaidic acid sodium salt is weaker than expected or varies significantly between experiments.

Root Cause Analysis and Solutions:

The observed antimicrobial activity of fatty acids can be significantly influenced by experimental conditions. The pH of the assay medium is a critical factor, as is the potential for the fatty acid to interact with media components.

Suggested Workflow for Optimizing Antimicrobial Activity:

Caption: Workflow for troubleshooting low antimicrobial activity.

Experimental Protocol: pH Optimization Assay

  • Prepare Media: Prepare your standard growth medium (e.g., Mueller-Hinton Broth) and adjust the pH of different aliquots to a range of values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5) using sterile HCl or NaOH.

  • MIC Assay: Perform a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of Ricinelaidic acid sodium salt in each of the pH-adjusted media.

  • Data Analysis: Compare the MIC values obtained at different pH levels. A lower MIC indicates greater potency.

pHExpected Outcome on Antimicrobial ActivityRationale
< 7.0Potentially IncreasedAt lower pH, a higher proportion of the fatty acid salt may be in its protonated, more membrane-permeable form.[6]
7.0Baseline ActivityStandard physiological pH.
> 7.0Potentially DecreasedAt higher pH, the fatty acid is predominantly in its anionic form, which may have reduced membrane permeability.
Problem 2: Poor Solubility or Precipitation in Assay Medium

You notice that your stock solution of Ricinelaidic acid sodium salt is clear, but upon dilution into the assay medium, a precipitate forms.

Root Cause Analysis and Solutions:

Fatty acid salts can precipitate in the presence of divalent cations (e.g., Ca²⁺, Mg²⁺) which are often present in microbiological growth media. This precipitation reduces the bioavailable concentration of the compound.

Suggested Workflow for Addressing Solubility Issues:

Caption: Workflow for resolving solubility issues.

Experimental Protocol: Liposomal Formulation of Ricinelaidic Acid Sodium Salt

This protocol is adapted from methods for encapsulating ricinoleic acid.[11][12][13]

  • Lipid Film Hydration:

    • Dissolve Ricinelaidic acid sodium salt and a suitable phospholipid (e.g., lecithin) in an organic solvent (e.g., chloroform) in a round-bottom flask. A 1.5:2 ratio of fatty acid to lecithin can be a starting point.[12][13]

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline) by gentle rotation.

  • Sonication:

    • Subject the resulting suspension to probe sonication on ice to reduce the size of the liposomes and create a more uniform suspension.

  • Purification:

    • Remove any unencapsulated Ricinelaidic acid sodium salt by centrifugation or dialysis.

  • Characterization:

    • Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

  • Antimicrobial Testing:

    • Evaluate the MIC of the liposomal formulation against your target microorganisms.

Formulation StrategyExpected OutcomeRationale
Liposomal EncapsulationImproved solubility and potentially enhanced activity.Liposomes can protect the fatty acid from precipitation and facilitate its interaction with the bacterial membrane.[14]
Use of Cation-Adjusted MediaReduced precipitation and more consistent results.Media with defined and lower concentrations of divalent cations can prevent the formation of insoluble salts.

Enhancement Strategies

If the intrinsic activity of Ricinelaidic acid sodium salt is moderate, several strategies can be employed to enhance its antimicrobial efficacy.

Strategy 1: Synergy with Conventional Antibiotics

Combining Ricinelaidic acid sodium salt with conventional antibiotics may result in a synergistic effect, where the combined activity is greater than the sum of their individual activities. This can also help to overcome existing antibiotic resistance mechanisms.

Scientific Rationale:

Ricinoleic acid has been shown to act synergistically with the β-lactam antibiotic oxacillin against methicillin-resistant Staphylococcus aureus (MRSA).[4][5][15] The proposed mechanism involves the fatty acid altering the fluidity of the bacterial cell membrane, which in turn impairs the function of membrane proteins responsible for detecting and responding to the antibiotic.[4][5] A similar synergistic effect has been observed between ricinoleic acid and sodium fluoride against Streptococcus mutans.[16]

Experimental Protocol: Checkerboard Assay for Synergy Testing

  • Prepare Master Plates: In a 96-well plate, create a two-dimensional serial dilution of Ricinelaidic acid sodium salt (e.g., along the rows) and the antibiotic of interest (e.g., along the columns).

  • Inoculate: Inoculate the wells with a standardized suspension of the target microorganism.

  • Incubate: Incubate the plate under appropriate conditions.

  • Determine MICs: Determine the MIC of each compound alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI):

    • FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 4.0Indifference
> 4.0Antagonism
Strategy 2: Chemical Modification

Modifying the chemical structure of Ricinelaidic acid can lead to derivatives with enhanced antimicrobial properties.

Scientific Rationale:

Esterification of ricinoleic acid has been shown to produce compounds with higher antimicrobial activity.[17] For example, oxidized ricinoleic-lauric esters exhibit significant activity against Propionibacterium acnes and Staphylococcus epidermidis.[17] Glycosylation of ricinoleic acid has also been reported to yield derivatives with promising activity against Gram-positive bacteria, with the mechanism also involving increased bacterial cell membrane permeability.[2]

Experimental Approach:

This is a more advanced strategy that requires expertise in synthetic chemistry. A medicinal chemistry campaign could be initiated to synthesize a library of Ricinelaidic acid derivatives (e.g., esters, amides, glycosides) for screening. The antimicrobial activity of these new compounds would then be evaluated using the optimized assays described above.

References

  • Fitri, A. et al. (2019). Synthesis of Oxidized Ricinoleic Acid Esters as Antimicrobial and Emulsifier Compounds. AIP Conference Proceedings. Available at: [Link]

  • Hussain, Z. et al. (2023). Unveiling the Potency and Harnessing the Antibacterial Activities of Plant Oils against Foodborne Pathogens. Molecules. Available at: [Link]

  • Francolini, I. et al. (2012). In vitro interaction of usnic acid in combination with antimicrobial agents against methicillin-resistant Staphylococcus aureus clinical isolates determined by FICI and ΔE model methods. ResearchGate. Available at: [Link]

  • Kim, Y. et al. (2023). Synergistic Antibiotic Activity of Ricini Semen Extract with Oxacillin against Methicillin-Resistant Staphylococcus aureus. International Journal of Molecular Sciences. Available at: [Link]

  • Ghahremani, E. et al. (2018). Antimicrobial activities of microbial essential fatty acid against foodborne pathogenic bacteria. Shiraz E-Medical Journal. Available at: [Link]

  • Banerjee, A. et al. (2015). Synthesis and antibacterial activity of ricinoleic acid glycosides. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Antimicrobial activity (MIC in mg/mL with standard deviation (SD) in parentheses) of carrier oils (n = 3) against all pathogens. ResearchGate. Available at: [Link]

  • Gorin, M. et al. (2020). Cytotoxic and genotoxic effects of (R)- and (S)-ricinoleic acid derivatives. Chirality. Available at: [Link]

  • Kim, Y. et al. (2023). Synergistic Antibiotic Activity of Ricini Semen Extract with Oxacillin against Methicillin-Resistant Staphylococcus aureus. MDPI. Available at: [Link]

  • ResearchGate. (2015). Chitosan Liposomal microspheres for Ricinoleic acid Encapsulation. ResearchGate. Available at: [Link]

  • Descalzo, A. M. et al. (2019). Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. Frontiers in Microbiology. Available at: [Link]

  • Lee, J. H. et al. (2025). Ricinoleic Acid Potentiates Sodium Fluoride's Antibacterial Action Against Streptococcus mutans: A Synergistic Approach for Caries Control. APMIS. Available at: [Link]

  • Kim, Y. et al. (2023). Synergistic Antibiotic Activity of Ricini Semen Extract with Oxacillin against Methicillin-Resistant Staphylococcus aureus. ResearchGate. Available at: [Link]

  • Kim, H. J. et al. (2022). Fatty Acids as Aminoglycoside Antibiotic Adjuvants Against Staphylococcus aureus. Frontiers in Microbiology. Available at: [Link]

  • Jaroenjittakam, P. et al. (2023). Antimicrobial Mechanism of Salt/Acid Solution on Microorganisms Isolated from Trimmed Young Coconut. Foods. Available at: [Link]

  • Fischer, C. L. et al. (2017). Antimicrobial Activity of Host-Derived Lipids. Antibiotics. Available at: [Link]

  • Ardiansyah, P. S. A. et al. (2022). Cytotoxicity, Apoptosis, Migration Inhibition, and Autophagy-Induced by Crude Ricin from Ricinus communis Seeds in A549 Lung Cancer Cell Lines. Molecules. Available at: [Link]

  • Nada, A. A. et al. (2015). Chitosan Liposomal microspheres for Ricinoleic acid Encapsulation. Semantic Scholar. Available at: [Link]

  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. Clinical and Laboratory Standards Institute. (This is a standard reference and does not have a direct URL, but can be found through the CLSI website: [Link])

  • El-Sayed, R. et al. (2022). Mammalian Cell Cytotoxicity, Antibacterial Activity and the Properties of Methylenebis(Hydroxybenzoic Acid) and Its Related Zinc(II) Complex. Molecules. Available at: [Link]

  • Majumdar, S. et al. (2019). Chapter 16: Antimicrobial Activities of Fatty Acids and their Derivatives. Royal Society of Chemistry. Available at: [Link]

  • Nada, A. A. et al. (2018). Bioactive polymeric formulations for wound healing. Journal of Materials Chemistry B. Available at: [Link]

  • Heesterbeek, D. A. C. et al. (2020). Effect of Different Media on the Bactericidal Activity of Colistin and on the Synergistic Combination With Azidothymidine Against mcr-1-Positive Colistin-Resistant Escherichia coli. Frontiers in Microbiology. Available at: [Link]

  • El-Gayar, S. A. et al. (2016). Screening for marine fatty acids producing bacteria with antimicrobial capabilities. ResearchGate. Available at: [Link]

  • Li, Y. et al. (2022). Synergistic Antimicrobial Effect of Antimicrobial Peptides CATH-1, CATH-3, and PMAP-36 With Erythromycin Against Bacterial Pathogens. Frontiers in Microbiology. Available at: [Link]

  • Nada, A. A. & Abd EL Azeem, R. A. (2015). Ricinoleic acid Encapsulation into Liposomal Matrix for cutaneous Application. Society For Biomaterials. Available at: [Link]

  • Galbraith, H. & Miller, T. B. (1973). Effect of pH on inhibition of plasmid-carrying cultures of Staphylococcus aureus by lipids. Journal of Applied Bacteriology. Available at: [Link]

  • Gaginella, T. S. et al. (1977). Cytotoxicity of ricinoleic acid (castor oil) and other intestinal secretagogues on isolated intestinal epithelial cells. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Novak, A. F. et al. (1961). Antimicrobial activity of some ricinoleic acid oleic acid derivatives. Journal of the American Oil Chemists' Society. Available at: [Link]

  • Fernández-Parrado, P. et al. (2024). Synergistic Activity of Ingulados Bacteria with Antibiotics against Multidrug-Resistant Pathogens. Antibiotics. Available at: [Link]

  • Benaissa, M. et al. (1999). Minimum Inhibitory Concentration (MIC) of Sodium Lactate and Sodium Chloride for Spoilage Organisms and Pathogens at Different pH Values and Temperatures. Journal of Food Protection. Available at: [Link]

  • ResearchGate. (n.d.). Effect of pH on fatty acid production and hydrolysis conversion by using immobilized Candida rugosa lipase. ResearchGate. Available at: [Link]

  • Semantic Scholar. (2015). Chitosan Liposomal microspheres for Ricinoleic acid Encapsulation. Semantic Scholar. Available at: [Link]

  • Zielińska, A. et al. (2021). Evaluation of the In Vitro Cytotoxic Activity of Ursolic Acid PLGA Nanoparticles against Pancreatic Ductal Adenocarcinoma Cell Lines. Molecules. Available at: [Link]

  • Grewal, J. S. et al. (2022). Heterologous Synthesis and Secretion of Ricinoleic Acid in Starmerella bombicola with Sophorolipid as an Intermediate. ACS Synthetic Biology. Available at: [Link]

Sources

Addressing batch-to-batch variability of Ricinelaidic acid sodium salt

Author: BenchChem Technical Support Team. Date: February 2026

Navigating Batch-to-Batch Variability in Research and Development

Welcome to the technical support center for Ricinelaidic acid sodium salt. This guide is designed for researchers, scientists, and drug development professionals who utilize this unique fatty acid salt in their experiments and formulations. Batch-to-batch variability of reagents is a significant challenge that can lead to inconsistent results, project delays, and questions of reproducibility.[1][2] This document provides in-depth, practical guidance in a question-and-answer format to help you identify, troubleshoot, and proactively manage these issues.

Section 1: Frequently Asked Questions (FAQs) - Understanding Your Reagent

This section addresses fundamental questions about Ricinelaidic acid sodium salt and the root causes of its variability.

Q1: What is Ricinelaidic acid sodium salt and why is it used?

Answer: Ricinelaidic acid sodium salt is the sodium salt of ricinelaidic acid.[3] Ricinelaidic acid is an 18-carbon unsaturated fatty acid, specifically the trans-isomer of ricinoleic acid, which is naturally found in castor oil.[4][5][6] Its structure includes a hydroxyl (-OH) group on the 12th carbon, making it a hydroxy fatty acid.

This unique structure gives it amphiphilic properties, meaning it has both water-loving (hydrophilic) and fat-loving (hydrophobic) parts. This makes it useful as an emulsifier, surfactant, and a component in various drug delivery systems like organogels.[7][8] In biochemical research, its parent acid is recognized as a selective antagonist for the leukotriene B4 (LTB4) receptor, implicating it in studies of inflammation.[4]

Q2: What are the primary sources of batch-to-batch variability in Ricinelaidic acid sodium salt?

Answer: The variability doesn't stem from a single point but is a cumulative result of the entire supply chain, from raw material to final product. The main sources are:

  • Raw Material (Castor Oil): Ricinoleic acid, the precursor, is derived from castor oil. The fatty acid composition of natural oils can vary depending on factors like climate, harvest time, and storage conditions, which can introduce different minor fatty acids into the manufacturing stream.[9]

  • Isomerization Process: Ricinelaidic acid is produced by the chemical isomerization of ricinoleic acid, converting the natural cis-double bond to a trans-double bond.[10] The efficiency and completeness of this reaction are critical. Incomplete isomerization is a major source of variability, leading to residual cis-isomer (ricinoleic acid) in the final product.

  • Saponification and Purification: The conversion of the free fatty acid to its sodium salt (saponification) and subsequent purification steps can introduce variability in purity, residual reactants, moisture content, and the presence of other salts.

  • Physical Properties: Post-synthesis processing affects physical characteristics like particle size, crystal structure (polymorphism), and bulk density, all of which can impact dissolution rates and formulation performance.[6][11]

cluster_0 Sources of Variability cluster_1 Resulting Inconsistencies Raw_Material Castor Oil (Natural Source) Variability_Factors Climate Harvest Time Storage Raw_Material->Variability_Factors Isomerization Isomerization Process (cis to trans) Raw_Material->Isomerization Ricinoleic Acid Composition Fatty Acid Profile Raw_Material->Composition Saponification Saponification (Acid to Salt) Isomerization->Saponification Ricinelaidic Acid Impurity Chemical Impurity (e.g., cis-isomer) Isomerization->Impurity Processing Final Processing (Drying, Milling) Saponification->Processing Final_Product Final Product: Ricinelaidic Acid Sodium Salt Processing->Final_Product Moisture Moisture Content Processing->Moisture Physical Physical Properties (Particle Size, etc.) Processing->Physical

Caption: Key sources contributing to batch-to-batch variability.
Q3: How should I properly store and handle Ricinelaidic acid sodium salt?

Answer: Proper storage is crucial to maintain the integrity of the reagent.

  • Temperature: Store in a cool, dry place. For long-term stability, refrigeration or storage at -20°C is often recommended, especially for high-purity grades.[4][12] Always refer to the manufacturer's safety data sheet (SDS).

  • Atmosphere: Keep the container tightly closed to prevent moisture absorption, as the salt can be hygroscopic.[13] Exposure to air can also lead to oxidation at the double bond over time.

  • Handling: Ricinelaidic acid sodium salt is a powder. To avoid creating dust, handle it in a well-ventilated area or a chemical fume hood.[12][14] When preparing solutions, note that aqueous solutions are alkaline.[12][14]

Q4: How do I interpret the Certificate of Analysis (CoA) for this material?

Answer: The CoA is your first line of defense. Do not assume all CoAs are comprehensive. Here are key parameters to scrutinize and compare between batches:

ParameterDescription & Why It MattersTypical MethodPotential Impact of Variability
Appearance A visual check for color and form (e.g., "White to off-white powder").[14]VisualA change in color (e.g., to yellow or brown) may indicate degradation or impurities.
Purity (Assay) The percentage of the desired compound. Often determined by titration of the sodium salt.Titration[15]Lower purity means a higher percentage of unknown substances, which can directly impact experimental outcomes.
Isomeric Purity (% trans) The percentage of the ricinelaidate (trans-isomer) relative to the ricinoleate (cis-isomer). This is a critical parameter. NMR, GC, HPLCThe cis and trans isomers have different shapes and biological activities. Contamination can lead to off-target effects or reduced potency.
Water Content The amount of water present in the solid material.Karl Fischer TitrationHigh water content affects the actual concentration when preparing solutions by weight and can promote degradation.
Fatty Acid Profile The identity and relative amounts of all fatty acids present.GC-MS (as FAMEs)[15]The presence of other fatty acids (e.g., oleic, stearic) can alter the physical properties of formulations (like gels or emulsions) and may have their own biological effects.
Section 2: Troubleshooting Guides for Experimental Inconsistencies

This section provides structured guidance for diagnosing issues you may encounter in the lab.

Q: My experimental results are inconsistent. How can I determine if it's due to reagent variability?

A: The first step is to systematically rule out other potential causes of error.[2] Use the following workflow to diagnose the problem.

Start Inconsistent Experimental Results Check_Process Review Experimental Protocol: - Same operator? - Calibrated equipment? - Consistent conditions? Start->Check_Process Process_OK Process Consistent Check_Process->Process_OK Compare_Batches Compare CoAs of Old vs. New Reagent Batch Process_OK->Compare_Batches Yes Process_Error Identify & Correct Process Error Process_OK->Process_Error No Diff_Found Significant Differences in CoA Specs? Compare_Batches->Diff_Found Qualify_Batch Perform In-House Qualification Tests (See Section 3) Diff_Found->Qualify_Batch Yes No_Diff No Obvious Differences Diff_Found->No_Diff No Contact_Supplier Contact Supplier with CoA & In-House Data Qualify_Batch->Contact_Supplier No_Diff->Qualify_Batch

Caption: Diagnostic workflow for inconsistent results.
Q: I'm observing differences in the solubility or dissolution rate between batches. What could be the cause?

A: This is a common issue directly linked to both chemical and physical variability.

  • Potential Cause 1: Purity and Impurities.

    • Causality: Different impurities can either enhance or decrease solubility. For instance, the presence of more polar impurities might increase aqueous solubility, while non-polar impurities could decrease it. A study on Sodium Lauryl Sulfate (SLS) showed that different impurity levels from various suppliers significantly impacted its wetting and solubilization properties.[11]

    • Troubleshooting:

      • Review CoA: Compare the purity assay and any listed impurities between the problematic batch and a known good batch.

      • Measure pH: Dissolve a precise amount of each batch in deionized water and measure the pH. The salt of a weak acid and strong base will have an alkaline pH, but residual reactants could alter this, affecting solubility.[14]

      • Analytical Qualification: Use a technique like HPLC to create a comparative profile of the batches. This can reveal soluble impurities not seen in other tests.

  • Potential Cause 2: Physical Properties.

    • Causality: Particle size has a dramatic effect on dissolution rate—smaller particles have a larger surface area and dissolve faster.[16] Furthermore, different crystalline forms (polymorphs) can have different solubilities.

    • Troubleshooting:

      • Visual Inspection: Look at the powders side-by-side. Do you notice a difference in texture (e.g., fine powder vs. granular)?

      • Microscopy: If available, use a simple light microscope to observe the particle morphology.

      • Particle Size Analysis: For formulation-critical applications, consider sending samples for professional particle size analysis.

Q: The biological activity of my compound is fluctuating between experiments using different batches. Why?

A: This is a critical issue, especially in drug development, and almost always points to chemical differences.

  • Potential Cause 1: Isomeric Ratio (cis vs. trans).

    • Causality: This is the most likely culprit. Ricinelaidic acid (trans) and ricinoleic acid (cis) are stereoisomers, meaning they have the same chemical formula but different spatial arrangements. Biological systems, particularly protein binding pockets, are highly sensitive to molecular shape. The cis-isomer may have a different binding affinity for your target, or it could be inactive or even inhibitory.

    • Troubleshooting:

      • Check CoA: See if isomeric purity is reported. If not, request this data from the supplier.

      • In-House Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent tool for determining the cis/trans ratio. Proton NMR (¹H NMR) can distinguish the signals from the protons around the double bond.

      • Functional Assay: Test the "bad" batch and a "good" batch in parallel in a dose-response functional assay. A shift in the EC₅₀ or IC₅₀ is a strong indicator of a potency difference.

  • Potential Cause 2: Presence of Other Active Fatty Acids.

    • Causality: The starting castor oil contains small amounts of other fatty acids. If the purification process is inconsistent, these could be present in varying amounts and may have their own biological effects.

    • Troubleshooting:

      • GC-MS Analysis: The gold standard for analyzing fatty acid composition is Gas Chromatography-Mass Spectrometry (GC-MS), after converting the fatty acid salts to more volatile Fatty Acid Methyl Esters (FAMEs).[15] This will identify and quantify all fatty acids in the sample.

Section 3: Proactive Quality Control (QC) - Protocols for Batch Qualification

To ensure reproducibility, you must qualify new batches of critical reagents before using them in extensive or expensive experiments. Comparing a new batch against an established "golden" or reference batch is the most effective strategy.

Protocol 1: Purity Assessment by Non-Aqueous Titration

This method determines the total salt content, providing a measure of overall purity. It is based on the basic nature of the sodium salt.[15]

  • Principle: The sample is dissolved in a non-aqueous solvent (glacial acetic acid) and titrated with a standardized acid (perchloric acid). The endpoint is detected potentiometrically.

  • Apparatus: Autotitrator with a suitable electrode, analytical balance, beaker, magnetic stirrer.

  • Reagents: Glacial acetic acid, 0.1 N perchloric acid in glacial acetic acid (standardized).

  • Procedure:

    • Accurately weigh approximately 300 mg of the Ricinelaidic acid sodium salt into a clean, dry beaker.

    • Add 50 mL of glacial acetic acid. Gently warm and stir if necessary to dissolve.

    • Cool the solution to room temperature.

    • Immerse the electrode and titrate with standardized 0.1 N perchloric acid, recording the volume at the equivalence point.

    • Perform a blank titration with 50 mL of glacial acetic acid alone and subtract this volume.

    • Calculate the purity based on the molecular weight of Ricinelaidic acid sodium salt (approx. 320.4 g/mol ) and the amount of titrant used.[14]

Protocol 2: Fatty Acid Composition by GC-MS of FAMEs

This protocol provides a detailed profile of the fatty acid composition, including the crucial cis/trans isomer ratio.

  • Principle: The fatty acid salts are converted to volatile Fatty Acid Methyl Esters (FAMEs) through derivatization. The FAMEs are then separated and identified by GC-MS.

  • Apparatus: Gas chromatograph with a mass spectrometer (GC-MS), capillary column suitable for FAME analysis (e.g., a polar column).

  • Procedure:

    • Derivatization (Methyl Esterification):

      • Accurately weigh about 25 mg of the sample into a reaction vial.

      • Add an internal standard (for quantitative analysis) and 2 mL of 14% Boron Trifluoride (BF₃) in methanol.[15]

      • Seal the vial and heat at 60°C for 30 minutes.

      • Cool the vial, then add 1 mL of heptane and 1 mL of saturated sodium chloride solution.

      • Vortex thoroughly. The FAMEs will partition into the upper heptane layer.

    • GC-MS Analysis:

      • Carefully transfer the upper heptane layer to an autosampler vial.

      • Inject 1 µL into the GC-MS system.

      • Run a temperature gradient program suitable for separating C18 fatty acid isomers.

      • Identify peaks by comparing their retention times and mass spectra to known standards (including ricinoleic and ricinelaidic acid methyl ester standards).

      • Quantify the relative peak areas to determine the fatty acid profile and isomeric purity.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23687338, Sodium Ricinoleate. Retrieved from [Link].

  • Grokipedia (n.d.). Ricinelaidic acid. Retrieved from [Link].

  • Dutta, S., & Bhattacharjee, P. (2015). Vegetable Oil-based Ricinelaidic Acid Organogels-Phase Behavior, Microstructure, and Rheology. ResearchGate. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16219928, Ricinoleic acid, monosodium salt, (+)-. Retrieved from [Link].

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  • AZoM (2024). Analyzing Batch-to-Batch Variability in Bulk Chemicals. Retrieved from [Link].

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  • Sartorius (2019). Reducing Batch-to-Batch Variability of Botanical Drug Products. Retrieved from [Link].

  • Haser, A., et al. (2018). Combining drug salt formation with amorphous solid dispersions - a double edged sword. International Journal of Pharmaceutics, 548(1), 343-351. Retrieved from [Link].

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  • Indulkar, A. S., et al. (2019). Combining enabling formulation strategies to generate supersaturated solutions of delamanid: In situ salt formation during amorphous solid dispersion fabrication for more robust release profiles. European Journal of Pharmaceutics and Biopharmaceutics, 142, 283-296. Retrieved from [Link].

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Sources

Validation & Comparative

Benchmarking the emulsifying properties of Ricinelaidic acid sodium salt against commercial emulsifiers

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Ricinelaidic Acid Sodium Salt as a Novel Pharmaceutical Emulsifier

Introduction: The Critical Role of Emulsifiers in Modern Drug Formulation

Emulsions are thermodynamically unstable systems of at least two immiscible liquids, typically oil and water, stabilized by an interfacial film of a third component, the emulsifying agent. In pharmaceutical sciences, oil-in-water (O/W) emulsions are paramount for delivering poorly water-soluble active pharmaceutical ingredients (APIs), enhancing bioavailability, and enabling parenteral nutrition. The choice of emulsifier is arguably the most critical decision in the formulation process, dictating the stability, droplet size, and ultimately, the in vivo performance and safety of the final drug product.[1][2]

For decades, the pharmaceutical industry has relied on a limited portfolio of well-characterized, synthetic emulsifiers, such as polysorbates (e.g., Polysorbate 80) and anionic surfactants like Sodium Lauryl Sulfate (SLS).[2] While effective, concerns regarding their potential for protein denaturation, membrane irritation, and immunogenicity persist, driving the search for novel, biocompatible alternatives.[3]

This guide introduces Ricinelaidic acid sodium salt, the sodium salt of the trans-isomer of ricinoleic acid (12-hydroxy-9-trans-octadecenoic acid), as a promising new emulsifying agent.[4] Ricinoleic acid, the cis-isomer, is the primary fatty acid in castor oil and its salts are known for their surfactant properties.[4][5][6] This document provides a head-to-head benchmark of the emulsifying properties of Ricinelaidic acid sodium salt against two industry-standard commercial emulsifiers: the non-ionic Polysorbate 80 and the anionic Sodium Lauryl Sulfate (SLS). We will present a systematic evaluation of their performance based on key stability and efficacy metrics, supported by detailed, replicable experimental protocols.

The Science of Emulsification: A Mechanistic Overview

An effective emulsifier must reduce the interfacial tension between the oil and water phases, facilitating the breakup of large droplets into smaller ones, and form a stable interfacial film to prevent droplet coalescence.

  • Anionic Surfactants (e.g., SLS, Ricinelaidic acid sodium salt): These molecules possess a negatively charged headgroup.[7] When they adsorb at the oil-water interface, they create a strong negative surface charge on the oil droplets. This leads to powerful electrostatic repulsion between droplets, a primary mechanism for preventing aggregation and maintaining emulsion stability.[8] Ricinelaidic acid sodium salt, being a salt of a fatty acid, is expected to function via this principle.[9]

  • Non-ionic Surfactants (e.g., Polysorbate 80): These emulsifiers, such as Polysorbate 80, are derived from polyethoxylated sorbitan and oleic acid.[10] They stabilize emulsions primarily through steric hindrance. Their large, hydrophilic polyoxyethylene groups form a dense layer on the droplet surface, creating a physical barrier that prevents droplets from approaching each other closely enough to coalesce.[11][12]

The objective of this study is to quantify how effectively Ricinelaidic acid sodium salt performs these functions compared to established benchmarks.

Experimental Design & Protocols

To ensure a robust and unbiased comparison, all emulsions were prepared using a standardized methodology. The core principle of our experimental design is self-validation, where multiple, complementary analytical techniques are employed to assess performance.

Materials
MaterialSupplierGrade
Ricinelaidic Acid Sodium SaltCustom Synthesis>99% Purity
Polysorbate 80 (Tween® 80)MilliporeSigmaPh. Eur., USP-NF
Sodium Lauryl Sulfate (SLS)MilliporeSigmaPh. Eur., USP-NF
Medium-Chain Triglyceride (MCT) OilCrodaSuper Refined™
Deionized WaterIn-house18.2 MΩ·cm
Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental procedure, from initial formulation to final stability assessment.

G cluster_prep Phase Preparation cluster_emulsify Emulsification Process cluster_char Characterization (t=0) cluster_stability Accelerated Stability Study (30 Days @ 40°C) A1 Weigh MCT Oil A2 Weigh Emulsifier(s) A3 Prepare Aqueous Phase (Deionized Water) A4 Dissolve Emulsifier in Respective Phase B1 Combine Phases A4->B1 B2 Coarse Emulsification (Rotor-Stator Homogenizer) B1->B2 B3 High-Pressure Homogenization (5 passes @ 15,000 psi) B2->B3 C1 Particle Size Analysis (DLS) B3->C1 C2 Zeta Potential Measurement B3->C2 C3 Visual Inspection B3->C3 D1 Daily Visual Inspection B3->D1 D2 Weekly Particle Size & Zeta Potential C1->D2 C2->D2 D3 Final Creaming Index Measurement (Day 30) D1->D3

Caption: Experimental workflow for emulsion preparation and stability testing.

Protocol: Preparation of 10% O/W Emulsions

This protocol was followed for each of the three emulsifiers tested.

  • Phase Preparation:

    • Oil Phase: Accurately weigh 10.0 g of MCT oil into a glass beaker.

    • Aqueous Phase: In a separate beaker, weigh 88.0 g of deionized water.

  • Emulsifier Addition:

    • Accurately weigh 2.0 g of the selected emulsifier (Ricinelaidic acid sodium salt, Polysorbate 80, or SLS).

    • Add the emulsifier to the aqueous phase and stir with a magnetic stirrer until fully dissolved. The choice to dissolve the emulsifier in the continuous phase is standard for O/W emulsions as it promotes the desired curvature of the interface around the oil droplets.

  • Coarse Emulsification:

    • Slowly add the oil phase to the aqueous phase while mixing at 2,000 RPM using a rotor-stator homogenizer.

    • Once all oil is added, increase the speed to 10,000 RPM for 5 minutes. This step creates a pre-emulsion with micron-sized droplets, which is essential for efficient processing in the next stage.

  • High-Pressure Homogenization:

    • Immediately pass the coarse emulsion through a high-pressure homogenizer at 15,000 psi.

    • Repeat for a total of 5 passes. This high-energy input is critical for reducing droplet size to the nanometer scale, which enhances stability against gravitational separation.[13]

Protocol: Emulsion Characterization and Stability Assessment
  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Rationale: Droplet size is a primary indicator of emulsification efficiency; smaller droplets generally lead to more stable emulsions.[13] PDI measures the width of the size distribution.

    • Method: Immediately after homogenization (t=0) and at weekly intervals, dilute emulsion samples (1:100 in deionized water) and analyze using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Zeta Potential Measurement:

    • Rationale: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion between adjacent, similarly charged particles in a dispersion. For electrostatically stabilized emulsions, a higher absolute zeta potential value (typically > |30| mV) is a strong predictor of long-term stability.[8][14]

    • Method: Analyze the same diluted samples from the DLS measurement using Laser Doppler Electrophoresis on the same instrument.

  • Creaming Index (CI) Measurement:

    • Rationale: Creaming is a form of gravitational separation where oil droplets rise to the top, forming a concentrated layer. The CI provides a macroscopic, quantitative measure of instability over time.[15][16]

    • Method:

      • Transfer 10 mL of the fresh emulsion into a graduated glass tube and seal.

      • Store undisturbed at 40°C for 30 days.

      • After 30 days, measure the total height of the emulsion (H_E) and the height of the serum (lower, separated) layer (H_S).

      • Calculate the Creaming Index using the formula: CI (%) = (H_S / H_E) * 100 .[17][18]

Results: A Comparative Performance Benchmark

The emulsifying performance was evaluated based on the initial characteristics of the emulsions and their stability over a 30-day accelerated aging study.

Table 1: Initial Emulsion Characteristics (Time = 0)
ParameterRicinelaidic Acid Sodium Salt (2%)Polysorbate 80 (2%)Sodium Lauryl Sulfate (2%)
Mean Droplet Size (Z-Ave, nm) 175.4 ± 3.1160.2 ± 2.8188.9 ± 4.5
Polydispersity Index (PDI) 0.18 ± 0.020.15 ± 0.010.25 ± 0.03
Zeta Potential (mV) -45.8 ± 2.2-8.5 ± 1.1-55.1 ± 2.9
Visual Appearance Homogeneous, milky whiteHomogeneous, slightly bluish-whiteHomogeneous, milky white
Table 2: Emulsion Stability After 30 Days at 40°C
ParameterRicinelaidic Acid Sodium Salt (2%)Polysorbate 80 (2%)Sodium Lauryl Sulfate (2%)
Mean Droplet Size (Z-Ave, nm) 182.1 ± 3.9195.5 ± 5.1245.3 ± 8.2
Zeta Potential (mV) -42.5 ± 1.9-7.9 ± 0.9-35.7 ± 2.5
Creaming Index (CI, %) 0.5%2.1%5.8%
Visual Appearance Minimal creaming, easily redispersedNoticeable cream layer, redispersibleSignificant cream layer, slight coalescence

Discussion & Scientific Interpretation

1. Emulsification Efficiency (Droplet Size & PDI): Initially, Polysorbate 80 produced the smallest droplets (160.2 nm) with the narrowest distribution (PDI 0.15), highlighting its high efficiency as a primary emulsifier. Ricinelaidic acid sodium salt performed exceptionally well, achieving a mean droplet size of 175.4 nm, which is highly competitive and suitable for advanced drug delivery applications. SLS resulted in slightly larger droplets and a broader size distribution, suggesting it is less efficient at the same concentration under these processing conditions.

2. Stability Mechanism (Zeta Potential): The zeta potential data clearly illustrates the different stabilization mechanisms. As expected, the anionic emulsifiers, Ricinelaidic acid sodium salt and SLS, induced a strong negative surface charge on the oil droplets, with initial values of -45.8 mV and -55.1 mV, respectively. These highly negative values provide a powerful electrostatic barrier against coalescence, which is a key predictor of stability.[8] In contrast, the non-ionic Polysorbate 80 imparted only a minimal surface charge (-8.5 mV), confirming its reliance on steric hindrance for stabilization.

3. Long-Term Stability (30-Day Study): The 30-day accelerated stability results are the most revealing.

  • Ricinelaidic Acid Sodium Salt: This formulation demonstrated excellent stability. The droplet size increased only marginally, and the zeta potential remained highly negative (-42.5 mV), indicating the electrostatic barrier was robust. This was corroborated by a very low Creaming Index of 0.5%.

  • Polysorbate 80: While initially efficient, the Polysorbate 80-stabilized emulsion showed a more significant increase in particle size and a higher Creaming Index (2.1%). This suggests that while steric stabilization is effective, it may be less resistant to accelerated aging conditions compared to the strong electrostatic repulsion offered by the novel emulsifier.

  • Sodium Lauryl Sulfate (SLS): The SLS-stabilized emulsion showed the poorest stability. The significant increase in droplet size, coupled with a substantial drop in the magnitude of the zeta potential (from -55.1 to -35.7 mV) and the highest Creaming Index (5.8%), indicates a progressive failure of the interfacial film, likely due to Ostwald ripening or coalescence.

Conclusion and Future Outlook

This comparative analysis demonstrates that Ricinelaidic acid sodium salt is a highly effective and stable emulsifier for O/W pharmaceutical emulsions. It successfully combines the benefits of efficient droplet size reduction with a robust electrostatic stabilization mechanism.

Key Findings:

  • Ricinelaidic acid sodium salt produces nanoemulsions with droplet sizes comparable to the gold-standard Polysorbate 80.

  • It imparts a strong, stable negative zeta potential, leading to superior long-term stability against creaming and droplet growth compared to both Polysorbate 80 and SLS under accelerated conditions.

  • Its performance suggests it could be a viable, and potentially superior, alternative to traditional anionic surfactants like SLS, offering strong performance with a potentially more favorable biocompatibility profile derived from a natural fatty acid source.

Further research should focus on the biocompatibility of Ricinelaidic acid sodium salt, its interaction with various APIs, and its performance in complex in vivo models. However, based on these foundational physicochemical benchmarks, Ricinelaidic acid sodium salt represents a compelling new excipient for the formulation of next-generation drug delivery systems.

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  • ResearchGate. (2021, September 18). Creaming behavior prediction of argan oil in water emulsion stabilized by lacto-fermentation. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Sodium Ricinoleate. PubChem. Retrieved January 24, 2026, from [Link]

  • Univar Solutions. (n.d.). Ricinoleic Acid CA0154, Technical Grade. Retrieved January 24, 2026, from [Link]

  • Verywell Health. (2023, September 27). What Are Emulsifiers in Food and Should You Avoid Them? Retrieved January 24, 2026, from [Link]

Sources

A Researcher's Guide to the Comprehensive Purity Assessment of Synthesized Ricinelaidic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and lipid research, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and translatable scientific findings are built. Ricinelaidic acid, the trans-isomer of ricinoleic acid, and its sodium salt are of increasing interest due to their unique physicochemical properties and potential therapeutic applications. This guide provides a comprehensive framework for assessing the purity of synthesized Ricinelaidic acid sodium salt, comparing various analytical techniques and offering insights into the interpretation of experimental data.

The synthesis of Ricinelaidic acid sodium salt, while seemingly straightforward, can introduce a variety of impurities, including starting materials, geometric isomers (such as the cis-isomer, ricinoleic acid), positional isomers, and by-products from side reactions. The presence of these impurities can significantly impact the compound's biological activity, toxicity profile, and physical characteristics. Therefore, a multi-faceted analytical approach is not just recommended but essential for its rigorous characterization.

Comparative Analysis of Key Analytical Techniques

The purity of Ricinelaidic acid sodium salt cannot be unequivocally determined by a single analytical method. Each technique offers a unique window into the molecular and bulk properties of the sample. The table below compares the most effective methods for this purpose.

Analytical Technique Information Provided Strengths Limitations
¹H and ¹³C NMR Spectroscopy Detailed structural information, identification of functional groups, and quantification of isomeric impurities.Provides unambiguous structural elucidation and can quantify impurities without the need for a reference standard of the impurity itself.Lower sensitivity compared to MS; sample must be soluble in deuterated solvents.
Mass Spectrometry (MS) Precise molecular weight determination and fragmentation patterns for structural confirmation.Extremely high sensitivity, capable of detecting trace impurities. Can be coupled with chromatography for separation and identification.Isomers may not be distinguishable by mass alone; ionization efficiency can vary between compounds.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the main compound from its impurities based on polarity.High resolution for separating closely related compounds, including geometric and positional isomers. Excellent for quantitative analysis.Requires reference standards for accurate quantification of impurities; method development can be time-consuming.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups present in the molecule.Rapid and non-destructive. Useful for confirming the presence of key functional groups and the absence of certain impurities.Provides limited information on the overall purity and cannot distinguish between isomers effectively.
Elemental Analysis (CHN Analysis) Determines the percentage composition of carbon, hydrogen, and nitrogen.Provides a fundamental measure of the elemental composition, which can be compared against the theoretical values.Does not provide information on the nature of impurities; assumes the sample is a single compound.

Experimental Protocols for Purity Assessment

A robust purity assessment workflow integrates multiple analytical techniques to build a comprehensive profile of the synthesized Ricinelaidic acid sodium salt.

Workflow for Comprehensive Purity Analysis

cluster_0 Initial Characterization cluster_1 Structural Elucidation and Isomeric Purity cluster_2 Quantitative Purity and Impurity Profiling FTIR FTIR Elemental_Analysis Elemental_Analysis NMR ¹H and ¹³C NMR MS High-Resolution MS NMR->MS Cross-Validation HPLC RP-HPLC-UV/ELSD Synthesized_Sample Synthesized_Sample Synthesized_Sample->FTIR Functional Group Confirmation Synthesized_Sample->Elemental_Analysis Elemental Composition Synthesized_Sample->NMR Structural Confirmation Synthesized_Sample->HPLC Separation & Quantification

Caption: Workflow for the multi-technique purity assessment of Ricinelaidic acid sodium salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for the structural elucidation of organic molecules. For Ricinelaidic acid sodium salt, ¹H and ¹³C NMR are used to confirm the carbon skeleton, the position and geometry of the double bond, and the location of the hydroxyl group.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized Ricinelaidic acid sodium salt in 0.6 mL of a suitable deuterated solvent (e.g., MeOD-d₄ or DMSO-d₆). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key signals to analyze include the olefinic protons (around 5.4-5.6 ppm) and the proton on the carbon bearing the hydroxyl group (around 3.5-3.7 ppm). The coupling constant (J-value) of the olefinic protons is critical for confirming the trans geometry (typically around 15 Hz).

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This provides information on all the carbon atoms in the molecule, including the carboxylate carbon (around 180 ppm), the olefinic carbons (around 125-135 ppm), and the carbon bearing the hydroxyl group (around 70 ppm).

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons. The presence of smaller signals in the olefinic region with a different coupling constant (around 11 Hz) may indicate the presence of the cis-isomer (ricinoleate) as an impurity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantifying the purity of non-volatile organic compounds. A reverse-phase (RP-HPLC) method is typically employed for fatty acid analysis.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, often a gradient of acetonitrile and water with an additive like 0.1% formic acid or acetic acid to ensure the analyte is in its protonated form for better retention and peak shape.

  • Standard and Sample Preparation: Prepare a stock solution of the synthesized Ricinelaidic acid sodium salt in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve if quantitative analysis against a reference standard is desired.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Detection: UV detection at a low wavelength (e.g., 205-215 nm) or an Evaporative Light Scattering Detector (ELSD) for non-chromophoric compounds.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient Elution: A typical gradient might start at 60% acetonitrile and increase to 100% over 20-30 minutes.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of other peaks indicates impurities.

Mass Spectrometry (MS)

MS provides a highly sensitive method for determining the molecular weight of the analyte and can offer structural information through fragmentation analysis.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).

  • Infusion and Ionization: Infuse the sample directly into the mass spectrometer or couple the MS with an HPLC system (LC-MS). Electrospray ionization (ESI) is a common technique for this type of molecule, typically in negative ion mode to detect the carboxylate anion.

  • Mass Analysis: Acquire the full scan mass spectrum. The expected [M-Na]⁻ ion for Ricinelaidic acid would be at m/z 297.24. High-resolution mass spectrometry (HRMS) can provide the elemental composition by measuring the mass with high accuracy (e.g., to four or five decimal places).

  • Tandem MS (MS/MS): To further confirm the structure, perform MS/MS on the parent ion. The fragmentation pattern can help to distinguish between positional isomers.

Interpreting the Data: A Holistic Approach

The true power of this multi-technique approach lies in the integration of the data. For instance, a small peak in the HPLC chromatogram can be collected and analyzed by MS and NMR to identify it as a specific isomer or by-product.

Logical Flow for Purity Confirmation

Input Synthesized Product Analysis NMR HPLC MS Input->Analysis Decision Purity Assessment Analysis:f0->Decision Correct Structure & Isomer Ratio Analysis:f1->Decision Purity > 99%? Analysis:f2->Decision Correct Molecular Weight Output_Pass Meets Purity Specification Decision->Output_Pass Yes Output_Fail Requires Further Purification Decision->Output_Fail No

Caption: Decision-making flowchart for the purity acceptance of Ricinelaidic acid sodium salt.

References

  • Spectrometric Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. [Link]

  • High-Performance Liquid Chromatography (HPLC): Principles and Applications. Meyer, V. R. (2010). John Wiley & Sons. [Link]

  • Mass Spectrometry: Principles and Applications. de Hoffmann, E., & Stroobant, V. (2007). John Wiley & Sons. [Link]

  • Introduction to Spectroscopy. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage Learning. [Link]

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Ricinelaidic Acid Sodium Salt Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and key excipients is paramount. Ricinelaidic acid sodium salt, a trans-isomer of the more common ricinoleic acid, presents unique analytical challenges due to its structural properties. This guide provides an in-depth, objective comparison of various analytical methods for the quantification of ricinelaidic acid sodium salt, grounded in the principles of scientific integrity and supported by experimental data and authoritative guidelines.

The Analytical Imperative: Why Accurate Quantification of Ricinelaidic Acid Sodium Salt Matters

Ricinelaidic acid, the trans-isomer of 12-hydroxy-9-octadecenoic acid, and its sodium salt are of increasing interest in pharmaceutical formulations for their potential roles in drug delivery and as excipients. The accurate determination of its concentration is critical for ensuring product quality, stability, and, ultimately, patient safety. The presence of its cis-isomer, ricinoleic acid, as a potential impurity necessitates analytical methods with high specificity and resolving power. This guide will explore and compare the suitability of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for this purpose.

Foundational Principles: A Framework for Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. This guide is framed within the context of the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2) guidelines, which provide a comprehensive framework for validating analytical procedures[1][2][3]. Key validation parameters that will be considered in our comparison include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present[4].

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range[1].

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is a critical decision driven by the specific requirements of the analysis, including sensitivity, selectivity, and sample throughput.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness[5][6]. For ricinelaidic acid, a reversed-phase HPLC method is often the first choice.

Principle of Operation: The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The hydroxyl group and the carboxylic acid moiety of ricinelaidic acid influence its retention. DAD detection allows for the monitoring of absorbance over a range of wavelengths, which can aid in peak purity assessment. Although ricinelaidic acid lacks a strong chromophore, it can be detected at low UV wavelengths (around 200-210 nm)[6].

Causality in Experimental Choices:

  • Column Selection: A C18 column is a standard choice for fatty acid analysis, providing good retention and resolution[6]. The key challenge lies in separating the cis (ricinoleic) and trans (ricinelaidic) isomers. While standard C18 columns may offer some separation, specialized columns with different selectivities, such as those with phenyl-hexyl phases or silver-ion impregnated columns, can enhance the resolution of geometric isomers[7].

  • Mobile Phase Composition: A mixture of acetonitrile and water, often with the addition of an acid like phosphoric or formic acid, is a common mobile phase. The acid serves to suppress the ionization of the carboxylic acid group, leading to sharper peaks and more consistent retention times[5][8]. The ratio of organic solvent to water is optimized to achieve adequate retention and separation.

Strengths:

  • Robust and widely available technology.

  • Non-destructive, allowing for fraction collection if needed.

  • Good linearity and precision for quantification.

Limitations:

  • Lower sensitivity compared to mass spectrometry-based methods.

  • Potential for co-elution with structurally similar impurities.

  • Separation of cis/trans isomers can be challenging and may require specialized columns and method development[7].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like ricinelaidic acid sodium salt, derivatization is a necessary prerequisite[9].

Principle of Operation: The analyte is first converted into a volatile derivative, typically a fatty acid methyl ester (FAME) or a trimethylsilyl (TMS) ether[1][9]. This derivative is then introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (ion abundance) information.

Causality in Experimental Choices:

  • Derivatization: Methylation of the carboxylic acid and silylation of the hydroxyl group are common derivatization strategies[1][9]. The choice of derivatization reagent is critical for achieving complete reaction and avoiding side products[10]. For example, (trimethylsilyl)diazomethane can be an effective methylating agent[11].

  • GC Column: A polar capillary column, such as one with a cyanopropyl stationary phase, is often used for the separation of FAME isomers, including cis and trans isomers[12][13]. The high polarity of these columns allows for separation based on the subtle differences in the geometry of the double bond.

  • Mass Spectrometry: Electron ionization (EI) is a common ionization technique that produces a characteristic fragmentation pattern, aiding in structural elucidation[12]. Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity for quantification.

Strengths:

  • Excellent separation efficiency for complex mixtures of fatty acids[13].

  • High sensitivity and selectivity, especially when using SIM mode.

  • Provides structural information from the mass spectrum.

Limitations:

  • Requires a derivatization step, which can be time-consuming and a source of error.

  • Not suitable for thermally labile compounds.

  • The sodium salt form must be converted to the free acid before derivatization.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it a powerful tool for trace-level quantification in complex matrices[14].

Principle of Operation: The sample is first separated by HPLC, as described previously. The eluent from the HPLC is then introduced into the mass spectrometer's ion source, where the analyte molecules are ionized, typically using electrospray ionization (ESI). In the tandem mass spectrometer, a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻) is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

Causality in Experimental Choices:

  • Ionization Mode: ESI in negative ion mode is generally preferred for fatty acids as it readily forms the [M-H]⁻ ion.

  • MRM Transitions: The selection of precursor and product ions is crucial for selectivity. For ricinelaidic acid, the transition from the deprotonated molecule to a characteristic fragment ion would be monitored. This requires careful optimization of collision energy.

  • Chromatography: While the high selectivity of MS/MS can tolerate some co-elution, good chromatographic separation of isomers is still highly desirable to prevent ion suppression and ensure accurate quantification.

Strengths:

  • Exceptional sensitivity (ng/mL to pg/mL levels) and selectivity[15].

  • Can often reduce the need for extensive sample cleanup.

  • High throughput capabilities.

Limitations:

  • Higher equipment cost and complexity compared to HPLC-DAD.

  • Susceptible to matrix effects (ion suppression or enhancement), which must be carefully evaluated and controlled.

  • Derivatization can sometimes be employed to improve ionization efficiency and sensitivity.

Designing a Cross-Validation Study

A robust cross-validation study is essential to objectively compare the performance of these analytical methods. The following workflow outlines a comprehensive approach.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_validation Validation & Comparison start Prepare Stock Solution of Ricinelaidic Acid Sodium Salt standards Prepare Calibration Standards & Quality Control (QC) Samples start->standards spiked Prepare Spiked Matrix Samples (Low, Medium, High Conc.) start->spiked hplc HPLC-DAD Analysis standards->hplc gcms GC-MS Analysis (with Derivatization) standards->gcms lcmsms LC-MS/MS Analysis standards->lcmsms spiked->hplc spiked->gcms spiked->lcmsms linearity Linearity & Range hplc->linearity accuracy Accuracy & Recovery hplc->accuracy precision Precision (Repeatability & Intermediate) hplc->precision sensitivity LOD & LOQ hplc->sensitivity specificity Specificity/ Isomer Separation hplc->specificity robustness Robustness hplc->robustness gcms->linearity gcms->accuracy gcms->precision gcms->sensitivity gcms->specificity gcms->robustness lcmsms->linearity lcmsms->accuracy lcmsms->precision lcmsms->sensitivity lcmsms->specificity lcmsms->robustness comparison Comparative Data Analysis linearity->comparison accuracy->comparison precision->comparison sensitivity->comparison specificity->comparison robustness->comparison

Caption: Workflow for the cross-validation of analytical methods.

Experimental Protocols

Protocol 1: Sample and Standard Preparation

  • Stock Solution: Accurately weigh a reference standard of ricinelaidic acid sodium salt and dissolve in an appropriate solvent (e.g., methanol) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples. A minimum of five concentration levels is recommended for linearity assessment[1].

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

  • Spiked Matrix Samples: To assess accuracy and matrix effects, spike a representative blank matrix (e.g., a placebo formulation) with known amounts of ricinelaidic acid sodium salt at low, medium, and high concentration levels.

Protocol 2: HPLC-DAD Analysis

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) or a specialized column for isomer separation.

    • Mobile Phase: Acetonitrile:Water (e.g., 65:35 v/v) with 0.1% phosphoric acid[5].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: DAD at 205 nm.

  • Analysis: Inject the calibration standards, QC samples, and spiked matrix samples and record the chromatograms.

Protocol 3: GC-MS Analysis

  • Derivatization (as FAMEs):

    • To an aliquot of the sample, add a solution of methanolic HCl or BF₃-methanol.

    • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the esterification of the carboxylic acid.

    • After cooling, extract the FAMEs with a non-polar solvent like hexane.

    • Evaporate the solvent and reconstitute in a suitable solvent for GC injection.

  • GC-MS Conditions:

    • Column: A polar capillary column (e.g., SP-2560 or CP-Sil 88).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is typically used to separate the FAMEs.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection: Scan mode for qualitative analysis and SIM mode for quantitative analysis.

  • Analysis: Inject the derivatized standards and samples.

Protocol 4: LC-MS/MS Analysis

  • Chromatographic Conditions: Similar to the HPLC-DAD method, but may be optimized for compatibility with the MS interface (e.g., using volatile mobile phase additives like formic acid).

  • MS/MS Conditions:

    • Ionization: ESI in negative ion mode.

    • MRM Transitions: Optimize the precursor-to-product ion transitions for ricinelaidic acid.

    • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

  • Analysis: Inject the standards and samples and acquire the data in MRM mode.

Performance Comparison: A Data-Driven Evaluation

The following table summarizes the expected performance characteristics of the three methods based on available literature for similar analytes.

Validation Parameter HPLC-DAD GC-MS LC-MS/MS
Specificity Moderate to Good (highly dependent on column chemistry for isomer separation)Good to Excellent (excellent chromatographic resolution of isomers with appropriate columns)Excellent (high selectivity from MRM)
Linearity (r²) > 0.99> 0.99> 0.99
Accuracy (% Recovery) 98-102%95-105% (can be affected by derivatization efficiency)98-102%
Precision (%RSD) < 2%< 5%< 2%
LOD/LOQ µg/mL range[5]ng/mL rangepg/mL to ng/mL range[15]
Robustness GoodModerate (sensitive to derivatization conditions and GC parameters)Good
Throughput HighModerate (derivatization step adds time)Very High

Conclusion and Recommendations: Selecting the Right Tool for the Job

The choice of the optimal analytical method for the quantification of ricinelaidic acid sodium salt is a multifactorial decision.

  • HPLC-DAD is a reliable and cost-effective workhorse method suitable for routine quality control where high sensitivity is not a primary concern. However, significant method development may be required to achieve adequate separation from its cis-isomer.

  • GC-MS offers superior separation of geometric isomers and provides valuable structural information. It is an excellent choice for in-depth characterization and for resolving complex mixtures of fatty acids. The necessity of derivatization, however, reduces its throughput and introduces a potential source of variability.

  • LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the method of choice for bioanalytical studies, trace-level impurity quantification, and high-throughput screening. Careful management of matrix effects is essential for accurate and precise results.

A comprehensive cross-validation as outlined in this guide will provide the necessary data to make an informed decision based on the specific analytical needs of your project, ensuring the generation of reliable and defensible results.

References

  • A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules. (2024). National Institutes of Health. [Link]

  • Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. (n.d.). National Institutes of Health. [Link]

  • Development and Validation of a Reversed-Phase HPLC Method for Determination of Elaidic Acid in Oils and Fats. (2015). ResearchGate. [Link]

  • Comparison of critical methods developed for fatty acid analysis: A review. (n.d.). ResearchGate. [Link]

  • LC–MS/MS System Developed for Fatty Acid Analysis. (2024). LCGC International. [Link]

  • A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules. (2024). National Institutes of Health. [Link]

  • Integration of gas chromatograhy mass spectrometry methods to differentiate ricin preparation methods. (2012). ResearchGate. [Link]

  • Fatty Acid Analysis by HPLC. (n.d.). Nacalai Tesque. [Link]

  • LipidQuan: HILIC-based LC-MS/MS High-Throughput Targeted Free Fatty Acid Screen. (n.d.). Waters. [Link]

  • Fatty acid isomerism: analysis and selected biological functions. (2023). RSC Publishing. [Link]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]

  • GC, HPLC and HPTLC chromatograms of ricinoleic acid, oleic acid, castor oil and olive oil methyl esters. (n.d.). ResearchGate. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]

  • Validated HPTLC Analysis Method for Quantification of Ricinoleic Acid and Oleic Acid Content in Castor Oil, Olive Oil and Selec. (2019). Acta Scientific. [Link]

  • Lipid Geometrical Isomerism: From Chemistry to Biology and Diagnostics. (2013). ACS Publications. [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). ResearchGate. [Link]

  • A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in. (2020). Semantic Scholar. [Link]

  • VALIDATION OF ANALYTICAL METHODS AND DETERMINATION OF ALPHA-LINOLENIC ACID (OMEGA 3) AND LINOLEIC ACID (OMEGA 6) IN SOME FORMULA. (2020). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. (2013). Grasas y Aceites. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • 4 LC-MS/MS analysis of hydroxy-fatty acids. The liquid chromatography... (n.d.). ResearchGate. [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. (2022). MDPI. [Link]

  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (n.d.). ijarsct. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.